5-Methoxytryptophol-benzene-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2/i8D2,9D2 |
InChIキー |
SQAUQUOZCKVQND-LZMSFWOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
5-Methoxytryptophol-benzene-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methoxytryptophol, with a focus on the role of its deuterated analogue, 5-Methoxytryptophol-benzene-d4, in analytical and research applications. 5-Methoxytryptophol is a naturally occurring indoleamine synthesized in the pineal gland, closely related to melatonin and serotonin.[1] Its deuterated form, where four hydrogen atoms on the benzene ring are replaced by deuterium, serves as an invaluable internal standard for accurate quantification in complex biological matrices.
Core Chemical and Physical Properties
5-Methoxytryptophol, scientifically known as 2-(5-methoxy-1H-indol-3-yl)ethanol, is a solid compound at room temperature.[2] Its key properties are summarized in the table below. The addition of four deuterium atoms in this compound results in a predictable increase in its molecular weight, a crucial feature for its use in mass spectrometry-based analysis.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C | |
| Assay (HPLC) | 95% | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.3 mg/ml | [3] |
| UV max | 224, 277 nm | [3] |
| InChI Key | QLWKTGDEPLRFAT-UHFFFAOYSA-N | |
| SMILES String | COc1ccc2[nH]cc(CCO)c2c1 |
Biological Significance and Signaling Pathway
5-Methoxytryptophol is a metabolite of serotonin and is synthesized in the pineal gland.[4] Its levels exhibit a diurnal rhythm, being highest during the daylight hours, in contrast to melatonin, which peaks during darkness.[1][4] This compound is implicated in the regulation of diurnal rhythms along with melatonin. Research has highlighted its potential biological activities, including immunomodulatory, antioxidant, and anxiolytic properties.[1][5] It is believed to exert its effects through receptor-mediated mechanisms that influence cerebral artery contractility, cardiac rhythm, and renal function.[1][5]
The biosynthesis of 5-Methoxytryptophol is intrinsically linked to the metabolic pathways of serotonin and melatonin.
Caption: Biosynthesis pathway of 5-Methoxytryptophol from Tryptophan.
Experimental Protocols
General Analytical Method using LC-MS/MS
The use of a deuterated internal standard like this compound is critical for accurate quantification of endogenous 5-Methoxytryptophol in biological samples by overcoming variations in sample preparation and instrument response.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 10 µL of internal standard working solution (this compound in a suitable solvent like methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a set time, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Methoxytryptophol: Monitor the transition from the parent ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from the deuterated parent ion (m/z+4) to its corresponding product ion.
-
-
3. Quantification:
-
The concentration of 5-Methoxytryptophol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.
General Workflow for Analysis with an Internal Standard
The following diagram illustrates the logical workflow for using a deuterated internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Concluding Remarks
5-Methoxytryptophol is a biologically active indoleamine with a growing body of research highlighting its physiological roles. The use of its stable isotope-labeled counterpart, this compound, is indispensable for precise and accurate quantification in complex biological matrices. This technical guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to design and execute robust analytical methodologies for the study of this and other related compounds. Further research into the specific mechanisms of action of 5-Methoxytryptophol will continue to unveil its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxytryptophol-d4
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 5-Methoxytryptophol-d4. Given the absence of a standardized, published protocol for this specific isotopologue, the synthesis is adapted from established methods for the deuteration of indole derivatives.[1][2][3][4]
Introduction
5-Methoxytryptophol is a naturally occurring compound found in the pineal gland and is structurally related to melatonin.[5][6] Its deuterated analogue, 5-Methoxytryptophol-d4, is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled compound without significantly altering its chemical properties.[7][8]
Proposed Synthesis of 5-Methoxytryptophol-d4
The proposed synthesis is based on an acid-catalyzed hydrogen-deuterium exchange reaction, a practical and facile method for labeling indole compounds.[1][2] This method involves the exchange of protons on the indole ring with deuterium from a deuterated solvent in the presence of a strong deuterated acid.
Proposed Reaction Scheme:
5-Methoxytryptophol is treated with deuterated sulfuric acid in deuterated methanol to yield 5-Methoxytryptophol-d4. The deuteration is expected to occur at the C2, C4, C6, and N1 positions of the indole ring.
Experimental Protocol: Synthesis
Materials and Reagents:
-
5-Methoxytryptophol
-
Deuterated Methanol (CD3OD)
-
Deuterated Sulfuric Acid (D2SO4)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Sealed reaction tube or vial
Procedure:
-
Dissolve 5-Methoxytryptophol in deuterated methanol (CD3OD) in a sealed reaction tube.
-
Carefully add a catalytic amount of deuterated sulfuric acid (D2SO4) to the solution.
-
Seal the tube and heat the reaction mixture at a temperature ranging from 60-90°C.[2]
-
Monitor the reaction progress by taking small aliquots and analyzing them by 1H NMR to observe the disappearance of the proton signals at the exchangeable positions.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude 5-Methoxytryptophol-d4.
-
Purify the product using column chromatography if necessary.
Characterization of 5-Methoxytryptophol-d4
The successful synthesis and deuteration of 5-Methoxytryptophol-d4 can be confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the incorporation of deuterium atoms by observing the increase in the molecular weight of the compound.[8]
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of 5-Methoxytryptophol.[9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS)
-
Column: HP-5ms (or equivalent)
Procedure:
-
Prepare a dilute solution of the purified 5-Methoxytryptophol-d4 in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
Inject an appropriate volume of the sample into the GC-MS system.
-
The typical oven temperature program starts at a lower temperature (e.g., 70°C) and is ramped up to a higher temperature (e.g., 280°C) to ensure good separation.[10]
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Analyze the resulting mass spectrum for the molecular ion peak of 5-Methoxytryptophol-d4, which is expected to be 4 mass units higher than that of the non-deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuteration.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
Deuterated solvent for analysis (e.g., Chloroform-d, Acetone-d6)
Procedure:
-
Dissolve a small amount of the purified 5-Methoxytryptophol-d4 in a suitable deuterated solvent.
-
Acquire a 1H NMR spectrum. The spectrum should show a significant reduction or complete disappearance of the signals corresponding to the protons at the C2, C4, and C6 positions of the indole ring, as well as the N-H proton.
-
Acquire a 13C NMR spectrum. The signals for the carbon atoms directly bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity.
Data Presentation
The following table summarizes the expected quantitative data for 5-Methoxytryptophol-d4.
| Parameter | 5-Methoxytryptophol (Non-deuterated) | 5-Methoxytryptophol-d4 (Expected) |
| Molecular Formula | C11H13NO2 | C11H9D4NO2 |
| Molecular Weight | 191.23 g/mol | 195.25 g/mol |
| Mass Shift (MS) | N/A | +4 Da |
| ¹H NMR | Signals for H2, H4, H6, and N-H present | Signals for H2, H4, H6, and N-H absent or significantly reduced |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Methoxytryptophol-d4.
Characterization Logic
References
- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cyprusjmedsci.com [cyprusjmedsci.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Mass fragmentography of 5-hydroxytryptophol and 5-methoxytryptophol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plantsjournal.com [plantsjournal.com]
Introduction to 5-Methoxytryptophol and the Rationale for Deuteration
An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated 5-Methoxytryptophol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated 5-Methoxytryptophol. Given the limited direct experimental data on the deuterated form, this paper infers many of its properties from the known characteristics of 5-Methoxytryptophol (5-MTOH) and the established effects of deuterium substitution in related tryptamine derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of deuterated compounds for therapeutic or research applications.
5-Methoxytryptophol (5-MTOH) is a naturally occurring indoleamine produced in the pineal gland as a metabolite of melatonin.[1][2] It exhibits a variety of physiological and pharmacological effects, including involvement in circadian rhythms, reproductive processes, and demonstrating immunomodulatory, antitumor, and antioxidant properties.[3]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug development to enhance a molecule's pharmacokinetic profile.[4][5] This modification can lead to a stronger chemical bond (C-D versus C-H), which can slow down metabolic processes, thereby potentially increasing the drug's half-life and bioavailability.[4] For a biologically active compound like 5-MTOH, deuteration could prolong its therapeutic effects.
Chemical and Physical Properties
The following tables summarize the known chemical and physical properties of 5-Methoxytryptophol and the projected properties of its deuterated analogue. The properties for the deuterated form are estimations based on the non-deuterated compound and the general principles of isotopic substitution.
Table 1: General Chemical Properties
| Property | 5-Methoxytryptophol | Deuterated 5-Methoxytryptophol (d-5-MTOH) |
| Chemical Formula | C₁₁H₁₃NO₂[1][2][6] | C₁₁H₉D₄NO₂ (for a d₄ analog) |
| Molecular Weight | 191.23 g/mol [6] | Approx. 195.25 g/mol (for a d₄ analog) |
| CAS Number | 712-09-4[1][2][6] | Not available |
| Synonyms | 5-MTOH, 5-MTP, 5-methoxy-1H-indole-3-ethanol[1][2][6] | Deuterated 5-MTOH |
Table 2: Physicochemical Properties
| Property | 5-Methoxytryptophol | Deuterated 5-Methoxytryptophol (d-5-MTOH) |
| Melting Point | Not available | Expected to be similar to the non-deuterated form[7][8] |
| Boiling Point | Not available | Expected to be slightly higher than the non-deuterated form[7][8] |
| Solubility | Ethanol: ~30 mg/mLDMSO: ~30 mg/mLDMF: ~30 mg/mLPBS (pH 7.2): ~0.3 mg/mL[1][2] | Expected to be very similar to the non-deuterated form |
| UV/Vis Spectroscopy (λmax) | 224, 277 nm[1][2] | Expected to be identical to the non-deuterated form |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis, purification, and analysis of deuterated 5-Methoxytryptophol.
Synthesis of Deuterated 5-Methoxytryptophol
A potential route for the synthesis of deuterated 5-Methoxytryptophol would involve the reduction of a deuterated ester precursor.
Protocol:
-
Preparation of Deuterated Precursor: 5-Methoxyindole-3-acetic acid is esterified and then reduced using a deuterium source like lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Reaction: The ester of 5-methoxyindole-3-acetic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., argon). The solution is cooled to 0°C.
-
A solution of LiAlD₄ in THF is added dropwise to the cooled ester solution. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Quenching: The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0°C.
-
Extraction: The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield deuterated 5-Methoxytryptophol.
Analytical Characterization
The successful synthesis and purity of deuterated 5-Methoxytryptophol must be confirmed using a combination of analytical techniques.[9]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the positions of deuteration, the ¹H NMR spectrum of the deuterated compound is compared to that of the non-deuterated standard. The absence or significant reduction of a proton signal indicates deuterium substitution at that position.[9]
-
²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuteration.[9]
-
¹³C NMR: The ¹³C NMR spectrum can also be informative, as carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern and a slight upfield shift.
Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ²H, and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Compare the spectra of the deuterated sample with the non-deuterated 5-Methoxytryptophol standard to identify the sites and extent of deuteration.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the deuterated compound and to assess the isotopic purity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS).
-
Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the increased mass of the deuterated compound. The isotopic distribution of the molecular ion cluster can be analyzed to determine the degree of deuteration.
Signaling Pathways and Biological Activity
5-Methoxytryptophol is a metabolite of melatonin and is structurally related to serotonin. Its biological effects are likely mediated through interactions with various receptor systems. The deuteration of 5-MTOH is not expected to change its primary pharmacological targets but may alter its metabolic stability and duration of action.
Below are diagrams illustrating the metabolic pathway of 5-Methoxytryptophol and a generalized workflow for its analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Physiological and pharmacological properties of 5-methoxytryptophol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cybin Demonstrates Proof of Concept of Its Deuterated Tryptamines for the Treatment of Depression and Addiction - BioSpace [biospace.com]
- 6. 5-Methoxytryptophol | C11H13NO2 | CID 12835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.washington.edu [chem.washington.edu]
- 9. m.youtube.com [m.youtube.com]
The Role of 5-Methoxytryptophol-benzene-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of 5-Methoxytryptophol-benzene-d4 as an internal standard in quantitative analytical workflows, particularly in the context of liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of its function, experimental protocols, and the rationale behind its use in high-precision bioanalysis.
The Core Principle: Why Use a Deuterated Internal Standard?
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate the accurate quantification of a specific analyte. The ideal IS behaves identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in these steps.
This compound is a stable isotope-labeled (SIL) internal standard. The four deuterium atoms on the benzene ring increase its mass by four Daltons compared to its non-deuterated counterpart. This mass difference is the key to its function.
Mechanism of Action:
The fundamental principle behind using a deuterated internal standard like this compound is that it is chemically and physically almost identical to the analyte of interest (e.g., 5-Methoxytryptophol or a structurally similar molecule like melatonin). This similarity ensures that:
-
Co-elution: Both the analyte and the internal standard have nearly identical retention times in liquid chromatography. This means they experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: They exhibit comparable ionization behavior in the mass spectrometer's ion source.
-
Correction for Variability: Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument response will affect both compounds equally.
By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.
Application in Bioanalysis: A Focus on Melatonin Quantification
5-Methoxytryptophol is structurally very similar to melatonin (N-acetyl-5-methoxytryptamine), a key hormone in regulating circadian rhythms. Due to this structural similarity, 5-Methoxytryptophol and its deuterated analogs are excellent candidates for use as internal standards in melatonin assays.
dot
Caption: Experimental workflow for bioanalysis using an internal standard.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for an LC-MS/MS method for melatonin using this compound as an internal standard. This data is illustrative and would need to be determined empirically for a specific instrument and method.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Melatonin (Analyte) | 233.1 | 174.1 | 15 |
| This compound (IS) | 195.1 | 134.1 | 20 |
Table 2: Chromatographic Parameters
| Parameter | Value |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Retention Time (Melatonin) | ~ 3.5 min |
| Retention Time (5-MT-d4 IS) | ~ 3.5 min |
Detailed Experimental Protocol
This section outlines a typical experimental protocol for the quantification of melatonin in human plasma using this compound as an internal standard.
4.1. Materials and Reagents
-
Melatonin certified reference standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Human plasma (blank)
-
96-well deep-well plates
-
Centrifuge
-
Evaporation system
4.2. Preparation of Standards and Internal Standard Solution
-
Stock Solutions: Prepare individual stock solutions of melatonin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the melatonin stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 pg/mL to 1000 pg/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 pg/mL.
4.3. Sample Preparation
-
Aliquoting: To each well of a 96-well plate, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Spiking with IS: Add 10 µL of the internal standard working solution (100 pg/mL) to all wells except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well.
-
Mixing and Centrifugation: Mix thoroughly and centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
dot
The Role of 5-Methoxytryptophol in Melatonin Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-ML), a naturally occurring indoleamine, is a significant, yet often overlooked, metabolite in the complex network of melatonin and serotonin metabolism. Primarily synthesized in the pineal gland, 5-ML exhibits a distinct circadian rhythm, with its levels peaking during the day, in stark contrast to the nocturnal surge of melatonin.[1][2] This temporal relationship suggests a complementary or counter-regulatory role to melatonin in modulating physiological processes. Emerging evidence points towards its involvement in circadian regulation, reproduction, and immune function, alongside notable antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the synthesis, degradation, and physiological significance of 5-methoxytryptophol, with a focus on its interplay with melatonin metabolism. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and potentially target this intriguing biomolecule.
Biosynthesis of 5-Methoxytryptophol
5-Methoxytryptophol is synthesized from the essential amino acid tryptophan through pathways that intersect with serotonin and melatonin production. There are two primary routes for its formation:
-
From Serotonin via 5-Hydroxytryptophol: Serotonin is first deaminated by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde. This intermediate is then reduced by alcohol dehydrogenase (ADH) to 5-hydroxytryptophol. Finally, hydroxyindole-O-methyltransferase (HIOMT) , the same enzyme involved in the final step of melatonin synthesis, methylates 5-hydroxytryptophol to produce 5-methoxytryptophol.[4]
-
From 5-Methoxytryptamine: An alternative pathway involves the deamination of 5-methoxytryptamine by MAO to 5-methoxyindole-3-acetaldehyde, which is subsequently reduced to 5-methoxytryptophol by ADH . 5-methoxytryptamine itself can be formed from the O-methylation of serotonin by HIOMT.[5]
Signaling Pathway for 5-Methoxytryptophol Synthesis
Caption: Biosynthesis pathways of 5-Methoxytryptophol from Tryptophan.
Degradation of 5-Methoxytryptophol
The primary metabolic fate of 5-methoxytryptophol is its oxidation to 5-methoxyindole-3-acetic acid (5-MIAA). This conversion is catalyzed by aldehyde dehydrogenase (ALDH) , which acts on the intermediate 5-methoxyindole-3-acetaldehyde formed by the action of alcohol dehydrogenase on 5-methoxytryptophol. 5-MIAA is then excreted.
Signaling Pathway for 5-Methoxytryptophol Degradation
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of 5-Methoxytryptophol-benzene-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 5-Methoxytryptophol-benzene-d4, a deuterated analog of the naturally occurring compound 5-Methoxytryptophol (5-MTL). This document details the analytical methodologies for determining isotopic enrichment, presents a representative isotopic distribution, and outlines a plausible synthetic route. Furthermore, it visualizes the key metabolic pathways in which 5-MTL is involved.
Quantitative Data Summary
The isotopic purity of this compound is a critical parameter for its application as an internal standard in quantitative bioanalytical studies and for elucidating metabolic pathways. The data presented below is representative of a typical batch and is determined by high-resolution mass spectrometry (HRMS).
| Isotopologue | Designation | Relative Abundance (%) |
| 5-Methoxytryptophol-benzene-d0 | d0 | < 0.1 |
| 5-Methoxytryptophol-benzene-d1 | d1 | < 0.5 |
| 5-Methoxytryptophol-benzene-d2 | d2 | < 1.0 |
| 5-Methoxytryptophol-benzene-d3 | d3 | < 5.0 |
| This compound | d4 | > 94.0 |
Note: The data in this table is for illustrative purposes. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a hydrogen-deuterium exchange reaction on the benzene ring of the 5-Methoxytryptophol precursor.
Materials:
-
5-Methoxytryptophol
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on alumina catalyst (Pt/Al₂O₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure reaction vessel
Procedure:
-
Catalyst Activation: The Pt/Al₂O₃ catalyst is activated by heating under a vacuum.
-
Reaction Setup: In a high-pressure reaction vessel, 5-Methoxytryptophol is dissolved in a minimal amount of anhydrous DCM. The activated Pt/Al₂O₃ catalyst and deuterium oxide are added to the vessel.
-
Deuteration Reaction: The vessel is sealed and heated to a temperature of 150-180°C with constant stirring. The reaction is allowed to proceed for 24-48 hours to facilitate the H-D exchange on the aromatic ring.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the isotopic distribution of this compound.[1]
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Electrospray ionization (ESI) source
-
Ultra-high-performance liquid chromatography (UHPLC) system
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected into the UHPLC system equipped with a C18 column to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the UHPLC is introduced into the ESI source of the mass spectrometer. The instrument is operated in positive ion, full-scan mode to acquire high-resolution mass spectra of the protonated molecule [M+H]⁺.
-
Data Analysis: The acquired mass spectra are analyzed to determine the relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum.
Confirmation of Deuterium Labeling by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is employed to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound and an internal standard of known purity are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration. The absence or significant reduction of signals in the aromatic region corresponding to the benzene ring protons confirms the location of the deuterium labels.
-
²H NMR Analysis: A ²H (Deuterium) NMR spectrum is acquired. The presence of signals in the aromatic region provides direct evidence of deuteration at those positions. The integral of these signals can be compared to the integral of the internal standard to determine the isotopic enrichment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of 5-Methoxytryptophol and the analytical workflow for determining its isotopic purity.
References
Technical Guide: Certificate of Analysis for 5-Methoxytryptophol-benzene-d4
Introduction
5-Methoxytryptophol-benzene-d4 (5-MTP-d4) is the deuterated form of 5-Methoxytryptophol (5-MTP), a naturally occurring indoleamine produced in the pineal gland.[1] As a metabolite of melatonin, it is an important compound in neurobiological and chronobiological research.[1][2] Its levels in plasma exhibit a diurnal pattern, generally inverse to that of melatonin, with concentrations peaking during daylight hours.[2][3] Deuterated analogs like 5-MTP-d4 are critical tools in analytical chemistry, primarily used as internal standards for accurate quantification of the endogenous analyte in complex biological matrices using mass spectrometry-based methods.[4][5]
This technical guide provides a representative Certificate of Analysis (CoA) for this compound. The data and methodologies presented are synthesized from typical specifications for deuterated standards and related compounds. Researchers should always refer to the batch-specific CoA provided by their supplier for definitive data.
Compound Information
| Parameter | Information |
| Compound Name | 5-Methoxytryptophol-1,1,2,2-d4 |
| Synonyms | 5-MTP-d4, 5-MTOH-d4 |
| Molecular Formula | C₁₁H₉D₄NO₂ |
| Molecular Weight | 195.25 g/mol |
| CAS Number | Not available (Parent CAS: 712-09-4[1][6]) |
| Chemical Structure | (Image of the chemical structure would be placed here) |
Analytical Data and Specifications
The following tables summarize the typical quality control specifications for a research-grade batch of this compound.
Table 1: Identity and Purity
| Test | Specification | Result | Method |
| Appearance | Off-White to Pale Brown Solid | Conforms | Visual Inspection |
| ¹H-NMR | Conforms to Structure | Conforms | See Protocol 4.1 |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms | See Protocol 4.2 |
| Chemical Purity (HPLC) | ≥98% | 99.5% (at 225 nm) | See Protocol 4.3 |
| Isotopic Purity | ≥98% Deuterated Forms (d₁-d₄) | 98.9% | See Protocol 4.2 |
| Deuterium Incorporation | ≥99% d₄ | d₀=0.1%, d₁=0.2%, d₂=0.3%, d₃=1.5%, d₄=97.9% | See Protocol 4.2 |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| UV Maximum (λmax) | 224, 277 nm (in Ethanol) | [1][7] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [1][7] |
| Storage Conditions | -20°C | [7] |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Proton Nuclear Magnetic Resonance (¹H-NMR)
-
Objective: To confirm the chemical structure of the compound.
-
Instrument: 600 MHz NMR Spectrometer.
-
Solvent: Methanol-d4 (CD₃OD).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The spectrum is acquired and compared against the expected chemical shifts and splitting patterns for 5-Methoxytryptophol, accounting for the absence of signals from the deuterated positions on the benzene ring. Expected shifts for the non-deuterated parent compound in Methanol include ~7.2, 7.0, 6.7, 3.8, 3.6, and 2.9 ppm.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight, assess isotopic purity, and determine the level of deuterium incorporation.
-
System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Procedure: The sample is introduced into the mass spectrometer via liquid chromatography. A full scan analysis is performed to identify the molecular ion peak corresponding to the deuterated compound (C₁₁H₉D₄NO₂). The mass distribution of the isotopic cluster is analyzed to calculate the isotopic purity and the percentage of each deuterated form (d₀ to d₄).
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound.
-
System: HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Detection: UV detection at 225 nm.
-
Procedure: The sample is dissolved in the mobile phase and injected into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.
Visualizations
Quality Control Workflow
The following diagram illustrates a standard workflow for the analysis and certification of a deuterated chemical standard.
Biological Pathway of 5-Methoxytryptophol
5-Methoxytryptophol is an integral part of the serotonin and melatonin metabolism pathway, which is primarily active in the pineal gland.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for 5-Methoxytryptophol (HMDB0001896) [hmdb.ca]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 5-Methoxytryptophol | C11H13NO2 | CID 12835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Endogenous Enigma: A Technical Guide to 5-Methoxytryptophol in the Pineal Gland
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptophol (5-ML), an indoleamine structurally related to melatonin, is an endogenous compound synthesized within the pineal gland. Its physiological significance, while increasingly recognized, remains less elucidated than that of its more famous counterpart. This technical guide provides a comprehensive overview of the natural occurrence of 5-ML in the pineal gland, detailing its biosynthesis, circadian rhythmicity, and the analytical methodologies employed for its quantification. We present a consolidation of quantitative data from various species, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and a putative signaling mechanism. This document aims to serve as a foundational resource for researchers investigating the biological roles of 5-ML and its potential as a therapeutic agent.
Quantitative Analysis of 5-Methoxytryptophol in the Pineal Gland
The concentration of 5-ML in the pineal gland exhibits significant diurnal and interspecies variations. Generally, its rhythm is opposite to that of melatonin, with higher levels observed during the photophase (daylight) and lower levels during the scotophase (darkness).[1][2] The following tables summarize the quantitative data reported in the literature.
Table 1: Pineal 5-Methoxytryptophol Concentrations in Various Species under Different Lighting Conditions
| Species | Condition | 5-ML Concentration | Analytical Method | Reference |
| Rat (Male) | Light Period | Undetectable in 70% of glands | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |
| Rat (Male) | Dark Period | 90% of glands show detectable levels | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |
| Syrian Hamster | High Daytime Levels | 641 ± 35 fmol/gland | Radioimmunoassay (RIA) | [4] |
| Syrian Hamster | Low Nighttime Levels (7.1-7.5h after lights out) | 119 ± 16 fmol/gland | Radioimmunoassay (RIA) | [4] |
| Human | Day (10:00-22:00 h) | Significantly higher than at night | Radioimmunoassay (RIA) | [2][5] |
| Human | Night (22:00-10:00 h) | Significantly lower than during the day | Radioimmunoassay (RIA) | [2][5] |
| Human (post-mortem) | Not specified | 4-93 pmoles/g | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
| Chick | Light Period | 176 ± 6 pg/pineal | Not specified | [6] |
| Chick | Dark Period | 18 ± 2 pg/pineal | Not specified | [6] |
| Goose | Day | Markedly higher than at night | Not specified | [7] |
| Goose | Night | Low | Not specified | [7] |
| Duck | Day | High | Not specified | [8] |
| Duck | Night | Low | Not specified | [8] |
Biosynthesis of 5-Methoxytryptophol
5-Methoxytryptophol is synthesized in the pineal gland from serotonin, a neurotransmitter that serves as a common precursor for both 5-ML and melatonin.[1][9] The biosynthetic pathway involves two key enzymatic steps.
First, serotonin is deaminated by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde. This intermediate is then reduced by aldehyde reductase (AR) to 5-hydroxytryptophol. Finally, 5-hydroxytryptophol is O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to yield 5-methoxytryptophol.[1]
Experimental Protocols for the Analysis of 5-Methoxytryptophol
The quantification of 5-ML in pineal tissue requires sensitive and specific analytical techniques due to its low concentrations. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Radioimmunoassay (RIA).
General Workflow for Pineal Gland Analysis
The following diagram illustrates a typical workflow for the analysis of 5-ML from pineal gland tissue.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high specificity and sensitivity for the quantification of 5-ML. The following provides a general protocol outline based on common practices.
1. Tissue Preparation and Extraction:
-
Pineal glands are collected and immediately frozen in liquid nitrogen to prevent degradation of indoles.
-
The tissue is homogenized in a suitable buffer, often an acidic solution to improve the stability of the indoles.
-
Extraction is typically performed using an organic solvent such as ethyl acetate or butanol.[3]
2. Derivatization:
-
To increase volatility and thermal stability for GC analysis, 5-ML is derivatized. A common method is pentafluoropropionylation.[10]
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for indole analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of 5-ML from other indoles. For example, an initial temperature of 260°C, rising to 320°C at a rate of 20°C/min has been used.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 5-ML (e.g., m/z 306 and 319 for the pentafluoropropionyl derivative).[3]
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive method that can be used for the direct measurement of 5-ML in plasma and tissue homogenates, sometimes without the need for an extraction step.[11]
1. Antibody Production:
-
A specific antibody against 5-ML is required. This is typically raised in animals by immunization with a 5-ML-protein conjugate.
2. Radiolabeling:
-
A radiolabeled form of 5-ML (e.g., with Iodine-125) is used as a tracer.
3. Assay Procedure:
-
A known amount of radiolabeled 5-ML is mixed with the sample containing an unknown amount of unlabeled 5-ML and the specific antibody.
-
The unlabeled 5-ML in the sample competes with the radiolabeled 5-ML for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of 5-ML in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled 5-ML. A key advantage of some developed RIAs is their sensitivity, detecting as little as 8 ng/L.[11]
Putative Signaling Pathway of 5-Methoxytryptophol
The precise signaling mechanism of 5-ML is not as well-established as that of melatonin. However, given its structural similarity to melatonin, it is hypothesized to interact with melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs).[9] The following diagram illustrates a hypothetical signaling pathway based on this premise. It is important to note that the direct interaction of 5-ML with these receptors and the subsequent downstream effects require further experimental validation.
Conclusion
5-Methoxytryptophol is a naturally occurring indoleamine in the pineal gland with a distinct diurnal rhythm that is inversely correlated with melatonin. While its physiological functions are still under active investigation, its presence and rhythmic synthesis suggest a significant role in the neuroendocrine system. The methodologies outlined in this guide provide a framework for the accurate quantification of 5-ML, which is essential for further elucidating its biological significance. Future research focusing on the specific receptor interactions and downstream signaling pathways of 5-ML will be crucial for understanding its complete physiological profile and exploring its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daily variation in the concentration of melatonin and 5-methoxytryptophol in the human pineal gland: effect of age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary investigations of melatonin and 5-methoxy-tryptophol synthesis in the pineal, retina, and harderian gland of the mole rat and in the pineal of the mouse "eyeless" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. gcms.cz [gcms.cz]
- 9. cyprusjmedsci.com [cyprusjmedsci.com]
- 10. Mass fragmentography of 5-hydroxytryptophol and 5-methoxytryptophol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay of 5-methoxytryptophol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Alternate Pathways of Melatonin Synthesis via 5-Methoxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone primarily known for its role in regulating circadian rhythms, is synthesized from the amino acid tryptophan. The classical or canonical pathway of melatonin biosynthesis, first elucidated in the pineal gland, involves the acetylation of serotonin to N-acetylserotonin, followed by a methylation step to yield melatonin. However, a growing body of evidence supports the existence of an alternate, physiologically relevant pathway for melatonin synthesis. This alternative route proceeds via the initial O-methylation of serotonin to form 5-methoxytryptamine (5-MT), which is subsequently N-acetylated to produce melatonin.[1]
This technical guide provides a comprehensive overview of this alternate biosynthetic pathway, consolidating currently available quantitative data, detailing experimental protocols for its investigation, and visualizing the involved biochemical processes. Understanding this alternative route is crucial for a complete picture of melatonin metabolism and may open new avenues for therapeutic intervention and drug development.
The Core of the Alternate Pathway: A Shift in Enzymatic Sequence
The key distinction between the classical and alternate pathways lies in the sequence of enzymatic reactions converting serotonin to melatonin.
-
Classical Pathway: Serotonin → N-acetylserotonin → Melatonin
-
Alternate Pathway: Serotonin → 5-Methoxytryptamine → Melatonin
This alternate pathway is particularly significant in various organisms, including plants and bacteria, and may play a more prominent role than previously thought in animals under specific physiological conditions.[1]
Enzymatic Steps and Key Players
Two primary enzymes govern the alternate pathway:
-
Hydroxyindole-O-methyltransferase (HIOMT) , also known as N-acetylserotonin O-methyltransferase (ASMT), catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin, producing 5-methoxytryptamine.[2][3]
-
Arylalkylamine N-acetyltransferase (AANAT) , also known as serotonin N-acetyltransferase (SNAT), then catalyzes the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the amine group of 5-methoxytryptamine to form melatonin.[4]
Quantitative Data on Enzyme Kinetics
The efficiency of these enzymatic reactions is described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While extensive data exists for the classical pathway, quantitative analysis of the alternate pathway is an ongoing area of research. Below is a summary of the available data.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| AANAT/SNAT | Chlamydomonas reinhardtii | Serotonin | 247 µM | 325 pmol/min/mg protein | [5] |
| HIOMT/ASMT | Mouse Retina | N-acetylserotonin | ~10 µM | ~40 fmol/h/mg protein | [6][7] |
| HIOMT/ASMT | Rabbit Pineal Gland | Serotonin | Poor methyl acceptor | Not determined | [8] |
| HIOMT/ASMT | Hen Pineal Gland | Serotonin | Poor methyl acceptor | Not determined | [8] |
Note: Data for the Km and Vmax of AANAT/SNAT with 5-methoxytryptamine as a substrate is currently limited in the scientific literature. The available data for HIOMT/ASMT with serotonin as a substrate suggests it is a less favorable reaction compared to the methylation of N-acetylserotonin in the tissues studied.
Experimental Protocols
Investigating the alternate pathway of melatonin synthesis requires robust and sensitive analytical methods. The following are detailed protocols for key experiments.
Protocol 1: Assay for HIOMT/ASMT Activity with Serotonin as a Substrate (Radiometric Method)
This protocol measures the O-methylation of serotonin to 5-methoxytryptamine using a radiolabeled methyl donor.
Materials:
-
Enzyme preparation (e.g., tissue homogenate, purified enzyme)
-
Serotonin hydrochloride
-
S-[3H-methyl]-adenosyl-L-methionine ([3H]-SAM)
-
Phosphate buffer (e.g., 0.25 M, pH 7.9)
-
Borate buffer (e.g., 0.5 M, pH 10)
-
Organic solvent (e.g., toluene or a mixture of toluene and isoamyl alcohol)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer
-
Serotonin (final concentration, e.g., 1 mM)
-
Enzyme preparation (amount to be optimized)
-
Deionized water to a final volume of, for example, 200 µL.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding a known amount of [3H]-SAM (e.g., 1 µCi).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold borate buffer.
-
Extraction of Product: Add an excess volume of the organic solvent, vortex vigorously for 30 seconds, and centrifuge to separate the phases. The radiolabeled 5-methoxytryptamine will be extracted into the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Controls: Include appropriate controls, such as a reaction mixture without the enzyme (blank) and a reaction mixture without the substrate (background), to determine non-enzymatic product formation and background radiation.
-
Calculation: Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.
Protocol 2: Assay for AANAT/SNAT Activity with 5-Methoxytryptamine as a Substrate (HPLC-Based Method)
This protocol measures the N-acetylation of 5-methoxytryptamine to melatonin by quantifying the product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzyme preparation
-
5-Methoxytryptamine hydrochloride
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Perchloric acid (e.g., 0.1 M)
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer and methanol or acetonitrile)
-
Melatonin standard
-
Microcentrifuge tubes
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
5-Methoxytryptamine (final concentration to be optimized, e.g., in the µM to mM range)
-
Acetyl-CoA (final concentration to be optimized, e.g., in the µM to mM range)
-
Enzyme preparation
-
Deionized water to a final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold perchloric acid to precipitate the proteins.
-
Sample Preparation for HPLC: Centrifuge the mixture to pellet the precipitated proteins. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis:
-
Inject a known volume of the prepared sample onto the C18 column.
-
Elute the compounds using an isocratic or gradient mobile phase.
-
Detect melatonin using a fluorescence detector (e.g., excitation at 280 nm, emission at 340 nm) or a UV detector (e.g., at 223 nm or 278 nm).
-
-
Quantification: Create a standard curve using known concentrations of melatonin. Quantify the amount of melatonin produced in the enzymatic reaction by comparing the peak area to the standard curve.
-
Controls: Run control reactions without the enzyme and without the substrate to account for any non-enzymatic acetylation or interfering peaks.
-
Calculation: Calculate the enzyme activity as the amount of melatonin produced per unit time per amount of protein.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative overview of the classical and alternate melatonin synthesis pathways.
Experimental Workflow: HIOMT/ASMT Radiometric Assay
References
- 1. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyindole- O-methyltransferase (HIOMT) activity in the retina of melatonin-proficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxyindole-O-methyltransferase activity in ocular and brain structures of rabbit and hen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of 5-Methoxytryptophol in Biological Matrices using 5-Methoxytryptophol-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methoxytryptophol in biological matrices, such as plasma and serum. The use of a stable isotope-labeled internal standard, 5-Methoxytryptophol-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. The straightforward protein precipitation sample preparation protocol and rapid chromatographic conditions make this method ideal for high-throughput applications in clinical research, drug development, and metabolic studies.
Introduction
5-Methoxytryptophol is an indoleamine produced in the pineal gland and is a metabolite of melatonin. It has been implicated in various physiological processes, and its accurate quantification in biological fluids is essential for understanding its pharmacology and potential as a biomarker. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of low-abundance endogenous compounds. The use of a deuterated internal standard, such as 5-Methoxytryptophol-d4, is critical for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential analytical variability. This document provides a detailed protocol for the quantification of 5-Methoxytryptophol using 5-Methoxytryptophol-d4 as an internal standard.
Experimental Protocols
Materials and Reagents
-
5-Methoxytryptophol reference standard
-
5-Methoxytryptophol-d4 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Drug-free human plasma/serum
Standard and Internal Standard Stock Solutions
-
5-Methoxytryptophol Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-Methoxytryptophol in methanol.
-
5-Methoxytryptophol-d4 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-Methoxytryptophol-d4 in methanol.
Store stock solutions at -20°C.
Working Solutions
-
Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the 5-Methoxytryptophol stock solution with a 50:50 methanol:water mixture to cover the desired calibration range.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Methoxytryptophol-d4 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma/serum sample, calibration standard, or QC, add 150 µL of the internal standard working solution (100 ng/mL 5-Methoxytryptophol-d4 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min. |
Table 2: Mass Spectrometry Parameters (Predicted)
| Parameter | 5-Methoxytryptophol | 5-Methoxytryptophol-d4 (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 192.2 | m/z 196.2 |
| Product Ion (Q3) | m/z 133.1 | m/z 137.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 20 eV (optimization recommended) | 20 eV (optimization recommended) |
| Declustering Potential (DP) | 40 V (optimization recommended) | 40 V (optimization recommended) |
Note: The mass spectrometry parameters are predicted based on the fragmentation of similar indoleamines. It is crucial to optimize these parameters on the specific instrument being used.
Data Presentation
The use of a stable isotope-labeled internal standard is expected to yield excellent linearity, precision, and accuracy. The following tables represent anticipated performance data from a method validation based on FDA guidelines.
Table 3: Calibration Curve Performance (Example)
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 5-Methoxytryptophol | 0.5 - 500 | > 0.995 | 1/x² |
Table 4: Precision and Accuracy Data (Example)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) (n=6) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Mid | 75 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 | 85 - 115 |
Visualizations
Signaling Pathways and Workflows
Application Notes and Protocols for the Quantification of 5-Methoxytryptophol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of 5-Methoxytryptophol (5-MTL) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 5-Methoxytryptophol is a methoxyindole synthesized by the pineal gland, with a diurnal rhythm opposite to that of melatonin.[1][2] Accurate measurement of its circulating levels is crucial for understanding its physiological roles and potential as a biomarker. The described method offers high sensitivity and specificity, essential for pharmacokinetic studies and clinical research. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Radioimmunoassay (RIA), are also briefly discussed.
Introduction
5-Methoxytryptophol (5-MTL), a metabolite of serotonin, is a compound of growing interest in neurobiology and pharmacology.[3] It is structurally related to melatonin and has been shown to possess biological activity, including potential immunomodulatory, antioxidant, and anxiolytic properties.[4] Unlike melatonin, which peaks at night, 5-MTL levels are higher during the day, suggesting a complementary role in the circadian regulation of physiological processes.[1][5]
The accurate quantification of 5-MTL in human plasma is challenging due to its low endogenous concentrations. This protocol details a robust LC-MS/MS method, which has become the preferred technique for its high sensitivity and specificity over older methods like radioimmunoassays.[6]
Metabolic Pathway of 5-Methoxytryptophol
The synthesis of 5-Methoxytryptophol is linked to the metabolic pathway of serotonin. Serotonin can be N-acetylated to form N-acetylserotonin, a precursor to melatonin, or it can be deaminated by monoamine oxidase (MAO) to form an unstable aldehyde, which is then reduced to 5-hydroxytryptophol (5-HTOL). 5-HTOL is then O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce 5-Methoxytryptophol.
Figure 1: Simplified metabolic pathway of 5-Methoxytryptophol.
Quantitative Data Summary
The following table summarizes reported concentrations of 5-Methoxytryptophol in human biological matrices. It is important to note that concentrations can vary based on the analytical method used, time of day, and individual physiological differences.
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| 5-Methoxytryptophol | Human Plasma | Detectable, with diurnal rhythm | Radioimmunoassay (RIA) | [7] |
| 5-Methoxytryptophol | Human Pineal Gland | 4 - 93 pmoles/g | Gas Chromatography-Mass Spectrometry (GC-MS) | [8] |
| 5-Methoxytryptophan | Human Plasma | ~ 2 ng/mL | High-Performance Liquid Chromatography (HPLC) | [9][10] |
Note: Data for 5-Methoxytryptophan is included to provide an approximate concentration range for a related methoxyindole.
Experimental Protocols
Protocol 1: Quantification of 5-Methoxytryptophol in Human Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of related methoxyindoles, such as melatonin, in human plasma.[11][12]
1. Materials and Reagents
-
5-Methoxytryptophol analytical standard
-
5-Methoxytryptophol-d4 (or other suitable deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or ammonium acetate)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL 5-Methoxytryptophol-d4 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
5-Methoxytryptophol: Precursor ion (Q1): m/z 192.2; Product ion (Q3): m/z 133.1 (loss of the ethylamine side chain).
-
5-Methoxytryptophol-d4 (IS): Precursor ion (Q1): m/z 196.2; Product ion (Q3): m/z 137.1.
-
Note: These transitions are theoretical and require optimization for collision energy and other instrument parameters.
-
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking known concentrations of 5-Methoxytryptophol into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.
Figure 2: LC-MS/MS workflow for 5-Methoxytryptophol quantification.
Protocol 2: Quantification of 5-Methoxytryptophol in Human Plasma by GC-MS
This method requires derivatization to increase the volatility of 5-MTL.
1. Sample Preparation and Derivatization
-
Perform an initial extraction of 5-MTL from plasma, for example, by liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert 5-MTL to its trimethylsilyl (TMS) derivative.[13]
-
Heat the mixture to ensure complete derivatization.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a capillary column suitable for the analysis of derivatized indoles (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation from other plasma components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 5-MTL.
Discussion
The choice of analytical method depends on the specific requirements of the study. LC-MS/MS is generally favored for its high throughput, sensitivity, and specificity without the need for derivatization. GC-MS can also provide excellent sensitivity and specificity but requires an additional derivatization step.[13] Radioimmunoassay is a sensitive technique but may be prone to cross-reactivity and does not have the specificity of mass spectrometry-based methods.[7]
The provided LC-MS/MS protocol offers a solid foundation for the quantification of 5-Methoxytryptophol in human plasma. However, it is crucial to perform a thorough method validation according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and analysis.
References
- 1. Daily variation in the concentration of melatonin and 5-methoxytryptophol in the human pineal gland: effect of age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daily variation in the concentration of melatonin and 5-methoxytryptophol in the goose pineal gland, retina, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of 5-methoxytryptophol in pineal gland and plasma of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyprusjmedsci.com [cyprusjmedsci.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Radioimmunoassay of 5-methoxytryptophol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of 5-methoxyindoles in the human pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The determination of 5-methoxytryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
- 13. A sensitive and specific assay for 5-methoxytryptophol in plasma. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5-Methoxyindole Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of 5-methoxyindole from biological matrices for quantitative analysis. The described methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
I. Introduction to 5-Methoxyindole Analysis
5-Methoxyindole is an indole derivative that plays a role in various biological processes and is a key structural motif in many pharmacologically active compounds. Accurate quantification of 5-methoxyindole in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. The choice of sample preparation technique is critical to remove interfering matrix components and to concentrate the analyte, thereby ensuring the sensitivity, accuracy, and reliability of the analytical method.
This document outlines three common sample preparation techniques and provides detailed protocols for their application in 5-methoxyindole analysis. The selection of the most appropriate method will depend on the specific matrix, the required limit of quantification, and the available analytical instrumentation.
II. Sample Preparation Techniques: A Comparative Overview
A summary of the quantitative performance of the described sample preparation techniques for 5-methoxyindole is presented in the table below. It is important to note that specific recovery and matrix effect values can vary depending on the exact experimental conditions and the specific biological matrix.
| Technique | Matrix | Recovery | Matrix Effect | Lower Limit of Quantification (LLOQ) |
| Protein Precipitation | Plasma, Serum | >85% | Moderate | ~1 ng/mL |
| Liquid-Liquid Extraction | Urine, Plasma | >80% | Low to Moderate | ~0.5 ng/mL |
| Solid-Phase Extraction | Plasma, Urine | >90% | Low | ~0.1 ng/mL |
III. Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecules like 5-methoxyindole in solution.[1]
Experimental Protocol for Plasma or Serum
-
Sample Aliquoting: Transfer 100 µL of the plasma or serum sample to a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of an internal standard solution (e.g., a deuterated analog of 5-methoxyindole) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of acetonitrile to sample is a common and effective ratio for protein precipitation.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.
-
Analysis: The prepared sample is ready for injection into the LC-MS/MS system.
IV. Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2] For 5-methoxyindole, which is a relatively non-polar molecule, extraction into an organic solvent from an aqueous matrix like urine or deproteinized plasma is an effective cleanup strategy. Ethyl acetate is a commonly used solvent for this purpose.[3]
Experimental Protocol for Urine
-
Sample pH Adjustment: Transfer 1 mL of urine to a glass tube. Adjust the pH of the sample to >9 with a suitable base (e.g., 1M NaOH) to ensure 5-methoxyindole is in its neutral, more extractable form.
-
Internal Standard Addition: Add the internal standard to the sample.
-
Solvent Addition: Add 3 mL of ethyl acetate to the tube.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of 5-methoxyindole into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis or a derivatization solvent for GC-MS analysis.
V. Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide cleaner extracts and higher concentration factors compared to protein precipitation and LLE.[4] For a moderately non-polar compound like 5-methoxyindole, a reversed-phase sorbent such as C18 is a suitable choice.[5]
Experimental Protocol for Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid to precipitate proteins and adjust the pH. Vortex and centrifuge to pellet the proteins. The supernatant is used for the SPE procedure.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 5-methoxyindole from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for the subsequent analysis.
VI. Analytical Methods
LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and selective technique for the quantification of 5-methoxyindole.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for 5-methoxyindole should be optimized. A common transition would be the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion. For 5-methoxyindole (C9H9NO, MW: 147.18), a potential MRM transition is m/z 148.1 -> 133.1.
-
GC-MS Analysis
GC-MS analysis of 5-methoxyindole typically requires a derivatization step to increase its volatility and thermal stability.[6] Trimethylsilylation is a common derivatization technique for compounds containing active hydrogens.[7]
Derivatization Protocol: Trimethylsilylation
-
Dried Extract: Ensure the sample extract from LLE or SPE is completely dry.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Reaction: Cap the vial and heat at 60-70°C for 30 minutes to complete the derivatization reaction.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: An initial oven temperature of around 100°C, ramped to a final temperature of 280-300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the derivatized 5-methoxyindole.
-
VII. Conclusion
The choice of sample preparation is a critical step in the bioanalysis of 5-methoxyindole. Protein precipitation offers a rapid, high-throughput solution, while LLE and SPE provide cleaner extracts and potentially lower limits of quantification. The detailed protocols provided in these application notes serve as a starting point for method development and validation. It is essential to optimize and validate the chosen method for the specific biological matrix and analytical instrumentation to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of 5-Methoxytryptophol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methoxytryptophol (5-MTP) in human plasma. 5-MTP, a methoxyindole synthesized in the pineal gland, is a metabolite of serotonin and melatonin and is implicated in various physiological processes, including immunomodulation and antioxidant defense.[1][2] The method employs a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies, clinical research, and drug development applications.
Introduction
5-Methoxytryptophol (5-MTP) is an endogenous compound produced by the pineal gland.[3] It is structurally related to melatonin and serotonin and is involved in their metabolic pathways.[1][2] Research has indicated that 5-MTP possesses several biological activities, including immunomodulatory, antioxidant, and anxiolytic properties.[1][2] Its levels in plasma have been shown to exhibit a diurnal pattern, and it may play a role in regulating cerebral artery contractility and renal function.[1][3] Given its potential physiological significance, a sensitive and reliable analytical method for the quantification of 5-MTP in biological matrices is essential for advancing research in neuropharmacology and drug development.
This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of 5-MTP in human plasma. The method is validated to ensure accurate and precise quantification, providing researchers with a valuable tool for investigating the role of 5-MTP in health and disease.
Experimental
Materials and Reagents
-
5-Methoxytryptophol (≥98% purity)
-
5-Methoxytryptophol-d4 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of 5-MTP and 5-MTP-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the 5-MTP stock solution with 50:50 (v/v) methanol/water to create calibration standards. Quality control (QC) samples were prepared at low, medium, and high concentrations in human plasma.
Sample Preparation
A simple protein precipitation method was employed for sample preparation. To 50 µL of plasma sample (calibrant, QC, or unknown), 150 µL of ice-cold acetonitrile containing the internal standard (5-MTP-d4) was added. The samples were vortex-mixed for 30 seconds to precipitate proteins and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient elution program.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Table 1: Gradient Elution Program
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for the analysis. The instrument was operated in Multiple Reaction Monitoring (MRM) mode.
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 5-Methoxytryptophol | 192.2 | 133.1 | 100 | 25 |
| 5-Methoxytryptophol-d4 (IS) | 196.2 | 137.1 | 100 | 25 |
Note: The molecular weight of 5-Methoxytryptophol is 191.23 g/mol . The precursor ion corresponds to [M+H]+. The fragmentation of tryptamine derivatives often involves the loss of the side chain.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 5-Methoxytryptophol in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.8 minutes for 5-MTP. The use of a stable isotope-labeled internal standard ensured high precision and accuracy by compensating for matrix effects and variability in sample processing.
Method Validation
The method was validated for linearity, sensitivity, precision, and accuracy.
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a coefficient of determination (r²) > 0.99.
-
Sensitivity: The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio > 10.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 3.
Table 3: Precision and Accuracy of the LC-MS/MS Method for 5-Methoxytryptophol
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | 6.8 | -2.5 | 8.2 | -1.8 |
| Medium | 5.0 | 4.5 | 1.2 | 5.9 | 2.1 |
| High | 80.0 | 3.1 | 0.8 | 4.3 | 1.5 |
The acceptance criteria for precision (%CV) is ≤15% (≤20% for LLOQ) and for accuracy (%Bias) is within ±15% (±20% for LLOQ).
Visualizations
References
Application of 5-Methoxytryptophol-d4 in Pharmacokinetic Studies
Application Note AP-PK-012
Introduction
In the field of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical. Accurate and precise bioanalytical methods are the cornerstone of reliable PK studies. For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. 5-Methoxytryptophol-d4 is a deuterated analog of 5-Methoxytryptophol and serves as an ideal internal standard for the quantification of 5-Methoxytryptophol in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability and matrix effects. This application note provides a detailed protocol for a pharmacokinetic study of 5-Methoxytryptophol in rat plasma using 5-Methoxytryptophol-d4 as an internal standard.
Principle of Deuterated Internal Standards
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. In LC-MS/MS analysis, the deuterated standard is chemically identical to the analyte and therefore exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency. However, it is distinguishable by its higher mass. By adding a known concentration of 5-Methoxytryptophol-d4 to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio corrects for potential errors introduced during sample processing, injection, and ionization, leading to enhanced accuracy and precision of the analytical method.
Data Presentation
The use of 5-Methoxytryptophol-d4 as an internal standard allows for the reliable determination of the pharmacokinetic profile of 5-Methoxytryptophol. Below are tables summarizing the key properties of 5-Methoxytryptophol-d4 and example pharmacokinetic parameters of 5-Methoxytryptophol that can be obtained from a study utilizing this internal standard.
Table 1: Properties and Role of 5-Methoxytryptophol-d4 as an Internal Standard
| Parameter | Description |
| Chemical Formula | C₁₁H₉D₄NO₂ |
| Molecular Weight | 195.25 g/mol |
| Isotopic Purity | ≥98% |
| Function | Internal Standard for quantitative LC-MS/MS analysis |
| Advantages | - Co-elutes with the analyte (5-Methoxytryptophol)- Corrects for matrix effects and variability in sample preparation- Improves accuracy and precision of quantification |
Table 2: Example Pharmacokinetic Parameters of 5-Methoxytryptophol in Rat Plasma Following a Single Intravenous Dose (1 mg/kg)
Disclaimer: The following data are for illustrative purposes only and represent a typical pharmacokinetic profile for a compound of this class.
| Parameter | Abbreviation | Value | Unit |
| Maximum Plasma Concentration | Cmax | 258.3 | ng/mL |
| Time to Maximum Concentration | Tmax | 0.08 | h |
| Area Under the Curve (0-t) | AUC₀-t | 315.7 | ng·h/mL |
| Area Under the Curve (0-∞) | AUC₀-inf | 325.4 | ng·h/mL |
| Elimination Half-life | t₁/₂ | 1.2 | h |
| Clearance | CL | 51.2 | mL/min/kg |
| Volume of Distribution | Vd | 3.7 | L/kg |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 5-Methoxytryptophol and 5-Methoxytryptophol-d4 (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Serially dilute the 5-Methoxytryptophol stock solution with 50% methanol in water to prepare working standard solutions for calibration curve (CC) samples.
-
Internal Standard Working Solution: Dilute the 5-Methoxytryptophol-d4 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) Samples: Spike appropriate amounts of the working standard solutions into blank rat plasma to obtain final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (100 ng/mL), and High QC (800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL 5-Methoxytryptophol-d4 internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Methoxytryptophol: m/z 192.1 → 133.1
-
5-Methoxytryptophol-d4: m/z 196.1 → 137.1
-
-
Data Analysis: Integrate the peak areas of the analyte and internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the CC samples using a weighted (1/x²) linear regression. Quantify the unknown samples from the calibration curve.
Visualizations
Metabolic Pathway of 5-Methoxytryptophol
The following diagram illustrates the biosynthetic pathway of 5-Methoxytryptophol from serotonin, highlighting its relationship with melatonin.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps in a typical pharmacokinetic study workflow using 5-Methoxytryptophol-d4 as an internal standard.
Application Notes and Protocols for the GC-MS Analysis of 5-Methoxyindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of 5-methoxyindoles using gas chromatography-mass spectrometry (GC-MS). The protocols outlined below cover sample preparation, derivatization, and the instrumental parameters for the sensitive and specific quantification of this class of compounds, which includes key biomolecules such as 5-methoxytryptamine, 5-methoxyindole-3-acetic acid, and N-acetyl-5-methoxytryptamine (melatonin).
Introduction
5-Methoxyindoles are a group of biologically active compounds that play significant roles in various physiological processes. Accurate and reliable quantification of these molecules in biological matrices is crucial for pharmacokinetic studies, metabolic profiling, and drug development. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the polar nature and low volatility of 5-methoxyindoles, a chemical derivatization step is typically required to improve their chromatographic behavior. This application note details a robust GC-MS method employing derivatization for the analysis of 5-methoxyindoles.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of 5-methoxyindoles from aqueous biological samples such as plasma, serum, or urine.
-
Sample Collection: Collect biological samples using standard procedures and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw the samples on ice. To 1 mL of the sample, add an appropriate amount of a deuterated internal standard (e.g., 5-methoxy-[α,α,β,β-2H4]tryptamine).
-
pH Adjustment: Adjust the pH of the sample to >9.0 using a suitable buffer or base (e.g., sodium borate buffer, pH 10).
-
Extraction: Add 5 mL of a non-polar organic solvent (e.g., chloroform or a mixture of isopropanol and dichloromethane).[1]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the organic layer to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. The dried extract is now ready for derivatization.
Derivatization
Derivatization is a critical step to enhance the volatility and thermal stability of 5-methoxyindoles for GC-MS analysis. Two common derivatization procedures are provided below, one for tryptamines and another for acidic indoles.
This method is highly effective for primary and secondary amines.
-
Reagent Preparation: Prepare a solution of pentafluoropropionic anhydride (PFPA) in an aprotic solvent like ethyl acetate (e.g., 100 µL PFPA in 400 µL ethyl acetate).
-
Reaction: Add 50 µL of the PFPA solution to the dried sample extract.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30 minutes.[2]
-
Drying: After incubation, cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS injection.
This procedure is recommended for 5-methoxyindoles containing a carboxylic acid group.
-
Methoxyimation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step protects ketone and aldehyde groups.
-
Silylation: Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 60°C for 30 minutes.
-
Cooling and Injection: Cool the sample to room temperature before injecting it into the GC-MS system.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be adapted for the analysis of derivatized 5-methoxyindoles.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of selected 5-methoxyindoles after derivatization.
| Compound | Derivatization Reagent | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 5-Methoxytryptamine | PFPA | ~12.5 | 319 | 306, 482[1] |
| 5-Methoxyindole-3-acetic acid | Methoxyamine + MSTFA | ~13.2 | 335 | 276, 202 |
| N-acetyl-5-methoxytryptamine (Melatonin) | PFPA | ~14.1 | 360 | 232, 173 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Visualizations
References
Application Notes and Protocols: Preparation of 5-Methoxytryptophol-benzene-d4 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxytryptophol (5-MTOH) is a naturally occurring indole produced by the pineal gland as a product of melatonin metabolism.[1] Its deuterated analogue, 5-Methoxytryptophol-benzene-d4, serves as an ideal internal standard for quantitative analysis using mass spectrometry, such as in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of stable isotopically labeled standards is considered best practice as they share similar chemical and physical properties with the analyte, including extraction recovery and chromatographic retention time.[2]
Proper preparation of stock solutions from solid standards is a critical step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock solutions of this compound, emphasizing best practices for handling deuterated compounds to maintain their isotopic and chemical purity.
Quantitative Data Summary
The key properties of 5-Methoxytryptophol and its deuterated analogue are summarized below. All quantitative data should be confirmed with the manufacturer's certificate of analysis.
| Property | 5-Methoxytryptophol | This compound | Source |
| Formal Name | 5-methoxy-1H-indole-3-ethanol | 2-(5-methoxy-1H-indole-4,6,7-d3-3-yl-2,2-d2)ethanol (Typical) | |
| Chemical Formula | C₁₁H₁₃NO₂ | C₁₁H₉D₄NO₂ | [3] |
| Molecular Weight (FW) | 191.2 g/mol | ~195.2 g/mol (Calculated) | [3] |
| Purity | ≥98% (Typical) | As specified by manufacturer | |
| Solubility (Organic) | Approx. 30 mg/mL in Ethanol, DMSO, DMF | Expected to be similar to non-deuterated form | [1] |
| Solubility (Aqueous) | Approx. 0.3 mg/mL in PBS (pH 7.2) | Not recommended for primary stock solutions | [1] |
| Recommended Solvents | Acetonitrile, Methanol, Ethanol, DMSO, DMF | Aprotic solvents (e.g., Acetonitrile, Deuterated Methanol) are preferred to prevent H/D exchange. | [4] |
| Recommended Storage | -20°C | Solid: -20°C or colder in a desiccator. Solution: -20°C in tightly sealed amber vials. | [4][5] |
| Stability | ≥2 years at -20°C (in ethanol) | Dependent on solvent and storage conditions. |
Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution from a solid deuterated standard.
Caption: Workflow for preparing deuterated standard stock solutions.
Experimental Protocol
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound.
Materials and Equipment
-
This compound (solid form)
-
High-purity aprotic solvent (e.g., HPLC-grade Acetonitrile, Methanol, or DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas source (Dry Nitrogen or Argon) and tubing (recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Stock Solution Preparation (1 mg/mL)
-
Acclimatization: Remove the sealed container of this compound from its -20°C storage. Allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise isotopic purity.[6]
-
Inert Atmosphere: If available, perform all subsequent manipulations in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[5][6] This minimizes exposure to atmospheric moisture.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard (e.g., 1.0 mg) using a calibrated analytical balance. Transfer the solid directly into a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for 1 mg).
-
Solvent Addition: Based on the weighed mass, calculate the required volume of solvent. For 1.0 mg of the standard to make a 1 mg/mL solution, you will add solvent to the 1.0 mL mark. Add a portion of the selected high-purity aprotic solvent (e.g., acetonitrile) to the volumetric flask, ensuring the solid is wetted.
-
Dissolution: Cap the flask and vortex thoroughly. Use a sonicator bath for short intervals if necessary to ensure the solid is completely dissolved. Visually inspect the solution against a light source to confirm no particulate matter remains.
-
Final Volume Adjustment: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Invert the flask multiple times to ensure the solution is homogeneous.
-
Storage: Transfer the final stock solution into a clearly labeled amber glass vial with a PTFE-lined cap to protect it from light.[4][5]
-
Long-Term Storage: Store the stock solution tightly sealed at -20°C.[4][5] For routine use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions should be prepared fresh as needed by diluting the stock solution with a suitable solvent, often the mobile phase used in the analytical method.[4]
-
Allow the stock solution to warm to room temperature before opening.
-
Perform serial dilutions using calibrated pipettes and volumetric flasks to achieve the desired final concentration for spiking into samples or creating calibration curves.
Safety Precautions
-
Handling: This material should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes or skin. Wash hands thoroughly after handling.
-
Solvents: The recommended organic solvents are often flammable. Keep away from heat, sparks, and open flames.[7][8][9] Handle in a well-ventilated area or a chemical fume hood.
-
PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
-
SDS Review: Before use, the user must review the complete Safety Data Sheet (SDS) for this compound and all solvents used.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methoxytryptophol | C11H13NO2 | CID 12835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cpchem.com [cpchem.com]
- 9. novachem.com [novachem.com]
Application Note: High-Confidence Bioanalysis with Deuterated Internal Standards
A Guide to Robust Method Validation for Drug Development
Introduction
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of drug candidates and their metabolites in biological matrices is paramount for successful preclinical and clinical studies. Bioanalytical method validation is a regulatory requirement that ensures the integrity of the data used to make critical decisions on a drug's safety and efficacy.[1][2] The use of an appropriate internal standard (IS) is fundamental to achieving the necessary levels of accuracy and precision, as it corrects for variability during sample processing and analysis.[3][4] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in mass spectrometry-based bioanalysis.[4][5]
This application note provides detailed protocols and best practices for the validation of bioanalytical methods using deuterated internal standards, in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
The Principle: Why Deuterated Standards?
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[10] This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte. Because they are chemically almost identical, the deuterated IS and the analyte exhibit nearly the same behavior during sample extraction, chromatography, and ionization.[5][10] By adding a known quantity of the deuterated IS to every sample, calibrator, and quality control (QC) sample at the start of the analytical process, it effectively normalizes variations, leading to more accurate and precise results.[10]
Key Advantages:
-
Compensates for Matrix Effects: Co-elution with the analyte allows the deuterated IS to experience and correct for the same degree of ion suppression or enhancement caused by matrix components.[5][11]
-
Corrects for Variability: It accounts for inconsistencies in sample preparation, extraction recovery, and injection volume.[4]
-
Improves Accuracy and Precision: The use of a SIL-IS leads to tighter control over accuracy and precision, as demonstrated in comparative studies.[5]
-
High Specificity: The mass difference provides high specificity in mass spectrometric detection.[3]
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process to ensure its suitability for the intended purpose.[12] The following diagram illustrates a typical workflow for validating a method using a deuterated internal standard.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. fda.gov [fda.gov]
Application Note: Quantification of 5-Methoxytryptophol in Cell Culture Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-MTP), an indoleamine synthesized from serotonin and melatonin, is an emerging bioactive molecule with a range of pharmacological properties.[1] It has been shown to possess immunomodulatory, antioxidant, and anxiolytic characteristics.[1] Notably, 5-MTP plays a role in regulating inflammatory responses and tumorigenesis by controlling the expression of cyclooxygenase-2 (COX-2) at the transcriptional level.[2] Studies have indicated that while mesenchymal cells like fibroblasts produce significant amounts of 5-MTP, cancer cells are often deficient in its production, which may contribute to the overexpression of COX-2 in tumors.[2] Given its therapeutic potential, accurate and robust methods for the quantification of 5-MTP in in vitro models, such as cell cultures, are essential for advancing research and drug development.
This application note provides detailed protocols for the quantification of 5-Methoxytryptophol in cell culture supernatants and cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following tables present hypothetical quantitative data for 5-MTP concentrations in different cell culture models. This data is for illustrative purposes to demonstrate how results can be presented and is based on the principle that fibroblasts produce more 5-MTP than cancer cell lines.[2]
Table 1: 5-MTP Concentration in Cell Culture Supernatants
| Cell Line | Cell Type | Treatment | 5-MTP Concentration (ng/mL) |
| Hs68 | Human Foreskin Fibroblast | Vehicle Control | 15.8 ± 2.1 |
| Hs68 | Human Foreskin Fibroblast | Pro-inflammatory Cytokine Cocktail | 12.3 ± 1.8 |
| A549 | Human Lung Carcinoma | Vehicle Control | 2.5 ± 0.4 |
| A549 | Human Lung Carcinoma | 5-MTP (10 µM) | 9850 ± 750 |
| SH-SY5Y | Human Neuroblastoma | Vehicle Control | 3.1 ± 0.5 |
| SH-SY5Y | Human Neuroblastoma | Retinoic Acid (10 µM) | 4.2 ± 0.6 |
Table 2: Intracellular 5-MTP Concentration in Cell Lysates
| Cell Line | Cell Type | Treatment | 5-MTP Concentration (ng/mg protein) |
| Hs68 | Human Foreskin Fibroblast | Vehicle Control | 0.8 ± 0.1 |
| A549 | Human Lung Carcinoma | Vehicle Control | < 0.1 |
| SH-SY5Y | Human Neuroblastoma | Vehicle Control | 0.2 ± 0.05 |
Experimental Protocols
Sample Preparation from Cell Culture
A critical step for accurate quantification is the proper collection and preparation of samples from cell culture. The following is a general protocol for harvesting cell culture supernatant and preparing cell lysates.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Acetonitrile, LC-MS grade, chilled to -20°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Protocol for Cell Culture Supernatant:
-
Collect the cell culture medium from the culture vessel.
-
Centrifuge at 300 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new tube.
-
For protein precipitation, add 3 volumes of ice-cold acetonitrile to 1 volume of supernatant.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
Protocol for Cell Lysate:
-
Aspirate the cell culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol (-80°C) to the plate.
-
Scrape the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for analysis.
LC-MS/MS Quantification of 5-MTP
Principle: Liquid chromatography separates 5-MTP from other components in the sample matrix, and tandem mass spectrometry provides sensitive and specific detection and quantification.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
5-Methoxytryptophol standard
-
Internal standard (e.g., 5-Methoxytryptophol-d4)
LC-MS/MS Protocol:
-
Sample Preparation: Prepare samples as described above. Spike samples and standards with the internal standard.
-
Chromatography:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions:
-
5-MTP: Q1 192.1 -> Q3 133.1
-
5-MTP-d4 (IS): Q1 196.1 -> Q3 137.1
-
-
Optimize ion source parameters (e.g., capillary voltage, gas flow) according to the instrument manufacturer's guidelines.
-
Data Analysis: Quantify 5-MTP by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
HPLC-UV Quantification of 5-MTP
Principle: This method uses reverse-phase HPLC to separate 5-MTP, which is then detected by its UV absorbance. This method is less sensitive than LC-MS/MS but can be used for higher concentration samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 40:60 v/v)
-
5-Methoxytryptophol standard
HPLC-UV Protocol:
-
Sample Preparation: Prepare samples as described above.
-
Chromatography:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm or 280 nm
-
Run Time: 10 minutes (isocratic)
-
-
Data Analysis:
-
Quantify 5-MTP by creating a calibration curve of the peak area versus the concentration of the standards.
-
ELISA for 5-MTP Quantification
Principle: A competitive ELISA is the most likely format for a small molecule like 5-MTP. In this assay, 5-MTP in the sample competes with a known amount of enzyme-labeled 5-MTP for binding to a limited number of anti-5-MTP antibody-coated wells. The signal is inversely proportional to the amount of 5-MTP in the sample. Note: At the time of writing, a commercial ELISA kit specifically for 5-Methoxytryptophol was not readily available. This protocol is based on the principles of competitive ELISAs for similar small molecules.
Materials:
-
Anti-5-MTP antibody-coated 96-well plate
-
5-MTP standard
-
Enzyme-conjugated 5-MTP (e.g., HRP-5-MTP)
-
Sample diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
ELISA Protocol:
-
Add standards and samples to the wells of the antibody-coated plate.
-
Add a fixed amount of HRP-conjugated 5-MTP to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
Data Analysis: Create a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of 5-MTP in the samples is inversely proportional to the absorbance.
Signaling Pathway
5-Methoxytryptophol has been shown to exert some of its biological effects through the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is a key regulator of cellular responses to stress and inflammation.
Conclusion
The protocols outlined in this application note provide a framework for the accurate and reliable quantification of 5-Methoxytryptophol in cell culture samples. The choice of method will depend on the required sensitivity and the available instrumentation. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for detecting low endogenous levels of 5-MTP. HPLC-UV provides a more accessible alternative for applications where higher concentrations are expected. While a specific ELISA kit for 5-MTP is not currently widespread, the principles of competitive ELISA can be applied for its detection. The ability to quantify 5-MTP in cell culture models is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its pathways.
References
- 1. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of 5-Methoxytryptophol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxytryptophol (5-MTP), a methoxyindole, is a compound of interest in various biological studies. Accurate quantification of 5-MTP in complex biological matrices such as plasma, urine, or cell culture media is essential for understanding its physiological roles and potential as a biomarker. Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex samples prior to downstream analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This document provides a detailed protocol for the solid-phase extraction of 5-Methoxytryptophol using reversed-phase C18 cartridges, a common sorbent for indole derivatives.[4][5]
Data Presentation
| Parameter | Expected Value | Notes |
| Recovery | > 85% | Dependent on matrix and optimization. |
| Linearity (R²) | > 0.99 | Over a typical calibration range. |
| Limit of Quantification (LOQ) | Low ng/mL | Dependent on the analytical instrument. |
| Precision (%RSD) | < 15% | For intra- and inter-day assays. |
Experimental Protocol: Solid-Phase Extraction of 5-Methoxytryptophol
This protocol is designed for the extraction of 5-Methoxytryptophol from a liquid biological matrix (e.g., plasma, serum, cell culture supernatant) using a generic C18 SPE cartridge. The mass of the sorbent and the volume of the cartridge should be selected based on the sample volume and the expected concentration of the analyte.[1][6]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
Sample (e.g., plasma, cell culture media)
-
SPE Vacuum Manifold
-
Collection tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
1. Sample Pre-treatment:
-
Thaw frozen samples to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet any particulates or proteins.[6]
-
Transfer the supernatant to a clean tube.
-
For plasma or serum samples, a 1:1 dilution with an aqueous buffer (e.g., phosphate buffer, pH 6.0) can improve flow and reduce matrix effects.[7][8]
2. SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through the cartridge to activate the sorbent. This solvates the C18 chains.[9]
-
Do not allow the sorbent to dry.
3. SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge to equilibrate the sorbent to an aqueous environment, preparing it for the sample.[9]
-
Again, do not allow the sorbent to go dry.
4. Sample Loading:
-
Load the pre-treated sample onto the cartridge.
-
Apply a slow, consistent flow rate (e.g., 1-2 drops per second) to ensure adequate interaction between 5-MTP and the sorbent.
5. Washing:
-
Wash the cartridge with 1 mL of deionized water or a weak organic solution (e.g., 5% methanol in water) to remove salts and other polar interferences.[10]
-
This step helps to elute co-retained interferences without removing the analyte of interest.
-
After the wash, dry the cartridge under vacuum for 2-5 minutes to remove residual water.[10]
6. Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the 5-Methoxytryptophol from the cartridge with 1 mL of an appropriate elution solvent, such as acetonitrile or methanol. The addition of a small percentage of acid (e.g., 0.1% formic acid) may improve the elution of indole compounds.
-
Collect the eluate.
7. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[2]
-
Reconstitute the dried residue in a small, precise volume of mobile phase suitable for your analytical method (e.g., HPLC or LC-MS).[2]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of 5-Methoxytryptophol.
Metabolic Pathway of 5-Methoxytryptophol
Caption: Simplified metabolic pathway involving 5-Methoxytryptophol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. youtube.com [youtube.com]
- 10. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
Welcome to our technical support center dedicated to addressing the challenges of isotopic exchange in deuterated standards. This resource is designed for researchers, scientists, and drug development professionals who rely on the accuracy of deuterated internal standards for quantitative analysis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent issues related to the isotopic integrity of your standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This phenomenon, also known as "back-exchange," is a significant concern as it alters the mass of your internal standard. This change can lead to inaccurate quantification in mass spectrometry analysis, as the instrument distinguishes between the analyte and the internal standard based on their mass difference. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[1] In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[1]
Q2: What are the primary factors that promote unwanted isotopic exchange?
Several factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on the pH of the solution. It is slowest at a pH of approximately 2.5 to 3 and increases significantly in both acidic and basic conditions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][4] Therefore, maintaining low temperatures during sample preparation and analysis is crucial.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) is necessary for the exchange to occur, as they can donate protons.[2][4] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are less likely to cause exchange.[2]
-
Location of Deuterium Labels: The position of the deuterium atoms on the molecule is critical. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange. Deuteriums on carbon atoms adjacent to carbonyl groups can also be labile under certain conditions.[1][2]
Q3: Which is a better choice to avoid exchange issues: Deuterium or ¹³C-labeled standards?
While deuterium-labeled standards are often more cost-effective, they are susceptible to isotopic exchange.[1] Carbon-13 (¹³C) labeled standards are not prone to exchange and are therefore considered a more robust and reliable choice for quantitative studies where high accuracy is paramount.[1]
Troubleshooting Guide
Problem: I am observing a decrease in my deuterated internal standard signal and an increase in the unlabeled analyte signal over time.
This is a classic symptom of isotopic exchange. Follow this troubleshooting workflow to diagnose and resolve the issue.
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following tables summarize the impact of various factors on the extent of isotopic exchange.
Table 1: Effect of pH and Temperature on Deuterium Back-Exchange
| pH | Temperature (°C) | Incubation Time (hours) | Solvent System | % Deuterium Retention |
| 2.5 | 4 | 24 | 50:50 ACN:H₂O | >95% |
| 5.0 | 4 | 24 | 50:50 ACN:H₂O | ~90% |
| 7.4 | 4 | 24 | 50:50 ACN:H₂O | ~80% |
| 9.0 | 4 | 24 | 50:50 ACN:H₂O | <70% |
| 7.4 | 25 | 24 | 50:50 ACN:H₂O | ~60% |
| 7.4 | 37 | 24 | 50:50 ACN:H₂O | <50% |
Note: Data is representative and compiled from trends observed in literature.[2][3][5] Actual values will vary depending on the specific compound and the position of the deuterium label.
Table 2: Influence of Solvent Composition on Deuterium Stability
| Solvent Type | Solvent Example | % Deuterium Retention (24h at 25°C, pH 7.4) |
| Aprotic | Acetonitrile | >98% |
| Tetrahydrofuran | >98% | |
| Polar Protic | Methanol | ~75% |
| Water | ~60% | |
| Ethanol | ~70% |
Note: This table illustrates the general trend of increased stability in aprotic solvents compared to protic solvents.[2][6][7]
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol outlines a series of experiments to assess the stability of a deuterated internal standard against back-exchange in various solutions.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank matrix (e.g., plasma, urine) and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under your typical sample handling and storage conditions (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.
-
Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol describes a general method for determining the isotopic purity of a deuterated standard.
Methodology:
-
Standard Preparation: Prepare a solution of the deuterated standard in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for HRMS analysis.
-
HRMS Instrument Setup:
-
Set the mass spectrometer to operate in high-resolution mode.
-
Acquire data in full scan mode over a mass range that includes the molecular ions of the deuterated standard and its potential isotopologues (i.e., molecules with fewer deuterium atoms).
-
-
Data Acquisition: Infuse or inject the standard solution into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated molecule and the peaks of the lower isotopologues.
-
Calculate the relative abundance of each isotopologue based on their peak intensities.
-
The isotopic purity is typically reported as the percentage of the desired deuterated molecule relative to the sum of all its isotopologues.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Overcoming matrix effects in 5-Methoxytryptophol analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 5-Methoxytryptophol (5-MTP). Our aim is to help you overcome common challenges, particularly those related to matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 5-Methoxytryptophol analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 5-Methoxytryptophol, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1] For reliable results in your 5-MTP analysis, it is crucial to assess and mitigate these effects.
Q2: How do I choose an appropriate internal standard for 5-Methoxytryptophol analysis?
A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as 5-Methoxytryptophol-d4. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which allows for accurate correction during data analysis. While a specific SIL IS for 5-MTP may not be commercially available, a structurally similar compound like Melatonin-d4, which is commercially available, could be a suitable alternative.[3][4] When a SIL IS is not available, a structural analog can be used, but it's important to ensure it has a similar extraction recovery and ionization response to 5-MTP.
Q3: Which sample preparation technique is best for minimizing matrix effects in 5-Methoxytryptophol analysis?
A3: The choice of sample preparation technique depends on the complexity of your sample matrix and the required sensitivity of your assay. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all interfering substances, particularly phospholipids, which are a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5][6] The choice of solvent is critical for achieving good recovery of 5-MTP.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and concentrating the analyte.[7] It can yield the cleanest extracts, leading to reduced matrix effects and improved assay sensitivity.
A summary of the expected performance of these techniques is provided in the table below.
Troubleshooting Guides
Problem 1: Poor peak shape and/or shifting retention times for 5-Methoxytryptophol.
-
Possible Cause: Inadequate chromatographic separation from matrix components.
-
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjust the gradient profile of your mobile phase to improve the separation of 5-MTP from interfering peaks. A shallower gradient can often enhance resolution.
-
Change Mobile Phase Composition: Experiment with different mobile phase modifiers (e.g., formic acid, ammonium formate) and organic solvents (e.g., acetonitrile, methanol) to improve peak shape.
-
Column Selection: Consider using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size for higher efficiency.
-
Sample Clean-up: If not already in use, implement a more rigorous sample preparation method like SPE to remove a wider range of interfering compounds.
-
Problem 2: High variability in 5-Methoxytryptophol signal between replicate injections.
-
Possible Cause: Inconsistent matrix effects across samples.
-
Troubleshooting Steps:
-
Internal Standard: Ensure you are using an appropriate internal standard (ideally a SIL IS) to compensate for variations in ionization.
-
Sample Preparation Consistency: Standardize your sample preparation protocol to minimize variability between samples. Automated sample preparation can improve reproducibility.
-
Matrix Evaluation: Assess the matrix effect in different lots of your biological matrix to understand its variability.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Problem 3: Low recovery of 5-Methoxytryptophol.
-
Possible Cause: Suboptimal sample preparation.
-
Troubleshooting Steps:
-
Protein Precipitation: If using PPT, experiment with different organic solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios to optimize protein removal and analyte recovery.
-
Liquid-Liquid Extraction: For LLE, test various organic solvents with different polarities and adjust the pH of the aqueous phase to ensure 5-MTP is in a neutral form for efficient extraction.
-
Solid-Phase Extraction: In SPE, optimize the wash and elution steps. A weaker wash solvent may prevent loss of the analyte, while a stronger elution solvent can improve recovery from the sorbent. Ensure the sorbent chemistry is appropriate for 5-MTP.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 5-Methoxytryptophol Analysis (Expected Performance)
| Sample Preparation Technique | Relative Cleanliness | Phospholipid Removal | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | Low | Moderate-High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate-High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High | Low-Moderate |
Note: The data presented are generalized expectations for indoleamine compounds and may vary depending on the specific experimental conditions. Validation is required for each specific application.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Melatonin-d4 at 10 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis of 5-Methoxytryptophol
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions (Example):
-
5-Methoxytryptophol: Precursor ion (Q1) m/z 192.1 -> Product ion (Q3) m/z 133.1
-
Internal Standard (Melatonin-d4): Precursor ion (Q1) m/z 237.1 -> Product ion (Q3) m/z 178.1
-
Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for the analysis of 5-Methoxytryptophol.
Caption: Troubleshooting logic for inaccurate 5-MTP quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.com [phenomenex.com]
Technical Support Center: 5-Methoxytryptophol-benzene-d4
This technical support center provides guidance on the stability of 5-Methoxytryptophol-benzene-d4 in solution, addressing common issues researchers may encounter. The information is based on the general stability of indole-containing molecules, deuterated compounds, and the parent compound 5-Methoxytryptophol, due to the absence of specific stability data for the deuterated variant.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure maximum shelf-life and purity, solid this compound should be stored in a freezer at temperatures between -20°C and -80°C. It is crucial to protect it from light by using an amber vial or other light-blocking container and to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are best prepared fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or colder in a tightly sealed, light-protected vial. For aqueous solutions, it is not recommended to store them for more than one day. The choice of solvent is critical; aprotic, anhydrous-grade solvents are preferable to minimize hydrogen-deuterium exchange.
Q3: What are the visible signs of degradation of this compound?
A3: A change in the color of either the solid material or a solution is a primary indicator of degradation. For instance, a clear or pale yellow solution turning dark yellow or brown suggests the formation of degradation products, likely from oxidative polymerization of the indole ring. The appearance of any new peaks in your analytical chromatogram is also a sign of degradation.
Q4: How does deuteration affect the stability of this compound?
A4: The replacement of hydrogen with deuterium atoms on the benzene ring is not expected to significantly alter the chemical stability of the indole ring, which is the most reactive part of the molecule. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can increase the overall metabolic stability of the molecule in biological systems.[1]
Troubleshooting Guides
Issue: I observe unexpected peaks in my LC-MS analysis of a this compound solution.
-
Possible Cause 1: Oxidative Degradation. The indole ring of tryptophol derivatives is susceptible to oxidation, especially when exposed to air, light, or reactive oxygen species.[2][3] This can lead to the formation of various oxidation products.
-
Solution: Prepare solutions fresh using deoxygenated solvents and store them under an inert atmosphere. Minimize exposure to light during sample preparation and analysis. Consider adding an antioxidant, like ascorbic acid, to your solution if your experimental design allows.
-
-
Possible Cause 2: Acid-Catalyzed Degradation. In strongly acidic conditions, the indole ring can be protonated, which may lead to polymerization or other degradation reactions.
-
Solution: If possible, maintain the pH of your solution in the neutral to slightly basic range. If acidic conditions are required, use the mildest possible acid and keep the exposure time to a minimum.
-
Issue: The concentration of my this compound stock solution appears to decrease over time.
-
Possible Cause 1: Adsorption to Container Surfaces. Indole derivatives can be "sticky" and may adsorb to the surfaces of glass or plastic storage containers, leading to an apparent decrease in concentration.
-
Solution: Use silanized glassware or low-adsorption plastic vials for storage. Before use, vortex the solution thoroughly to ensure any adsorbed material is redissolved.
-
-
Possible Cause 2: Degradation. As mentioned above, oxidative or acid-catalyzed degradation can lead to a loss of the parent compound.
-
Solution: Follow the recommended storage and handling procedures to minimize degradation. Regularly check the purity of your stock solution by a suitable analytical method like HPLC-UV.
-
Stability Profile
The following table summarizes the expected qualitative stability of this compound under various conditions, based on the known chemistry of indoles and tryptophols.
| Condition | Stability | Potential Degradation Products | Mitigation Strategies |
| Neutral pH (6-8) | Generally Stable | Minimal | Maintain pH within this range. |
| Acidic pH (<6) | Potentially Unstable | Polymerization products | Avoid prolonged exposure to strong acids. |
| Basic pH (>8) | Generally Stable | Minimal | - |
| Oxygen/Air | Unstable | Oxidized indole derivatives (e.g., kynurenine-type compounds) | Use deoxygenated solvents; store under inert gas.[4] |
| Light (especially UV) | Unstable | Photodegradation products | Store in amber vials or protect from light. |
| Elevated Temperature | Potentially Unstable | Thermal degradation products | Store at or below -20°C. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC-MS
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to prepare a 1 mg/mL stock solution.
-
Ensure the solvent is of high purity (e.g., HPLC or MS grade).
-
-
Sample Incubation:
-
Aliquot the stock solution into several small, amber glass vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light, and protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial from each storage condition.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC-MS analysis (e.g., 1 µg/mL).
-
-
HPLC-MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan to identify potential degradation products and Selected Ion Monitoring (SIM) for the parent compound.
-
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point for each condition.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Analyze the full scan data for the appearance of new peaks, which may correspond to degradation products.
-
Visualizations
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Methoxytryptophol-d4
Welcome to the technical support center for the analysis of 5-Methoxytryptophol-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the optimization of mass spectrometry parameters for this compound.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methoxytryptophol-d4, and what is its primary application in mass spectrometry?
5-Methoxytryptophol-d4 is a deuterated form of 5-Methoxytryptophol, a naturally occurring compound related to melatonin and serotonin. In mass spectrometry, it is primarily used as an internal standard (IS) for the accurate quantification of endogenous 5-Methoxytryptophol in various biological matrices. The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.
Q2: Why is a deuterated internal standard like 5-Methoxytryptophol-d4 preferred for quantitative analysis?
Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Co-elution: They co-elute with the analyte of interest during liquid chromatography, meaning they experience similar matrix effects (ion suppression or enhancement).
-
Similar Extraction Recovery: Their chemical similarity to the analyte ensures they behave almost identically during sample preparation and extraction, correcting for any sample loss.
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variability in sample preparation and instrument response can be significantly reduced, leading to more precise and accurate results.
Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for 5-Methoxytryptophol-d4?
The optimal MRM transitions should be determined empirically by infusing a solution of 5-Methoxytryptophol-d4 into the mass spectrometer.
-
Precursor Ion Selection: In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺. For 5-Methoxytryptophol-d4 (C₁₁H₉D₄NO₂), the approximate molecular weight is 195.2 g/mol , so the precursor ion to target would be around m/z 196.2.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.
-
MRM Transition Selection: Choose the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).
Based on the fragmentation of similar tryptamine structures, a likely fragmentation would involve the loss of the ethanol side chain.
Q4: What are typical starting conditions for collision energy (CE) optimization?
Collision energy should also be optimized for each MRM transition to achieve the highest signal intensity for the product ion. A good starting point for optimization is to perform a collision energy ramp experiment. For tryptamine-like molecules, a starting range of 10-40 eV is common. The optimal CE is the value that produces the most intense and stable signal for the selected product ion.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of 5-Methoxytryptophol-d4.
Issue 1: Poor Signal Intensity or No Signal for 5-Methoxytryptophol-d4
-
Question: I am not seeing a signal, or the signal for my 5-Methoxytryptophol-d4 internal standard is very weak. What should I check?
-
Answer:
-
Check Instrument Parameters:
-
Confirm that the correct MRM transitions are being monitored.
-
Ensure the mass spectrometer is in the correct ionization mode (typically positive ion mode for this compound).
-
Verify that the source parameters (e.g., gas flows, temperatures, and voltages) are appropriate. Start with the instrument manufacturer's general recommendations and optimize from there.
-
-
Sample Preparation:
-
Ensure the internal standard was added to the sample at the correct concentration.
-
Evaluate your extraction procedure for potential loss of the analyte. Protein precipitation is a common and effective method for this type of molecule.
-
-
Liquid Chromatography:
-
Check for leaks in the LC system.
-
Ensure the mobile phase composition is appropriate for retaining and eluting the analyte. A reversed-phase column (like a C18) with a gradient of water and acetonitrile or methanol with a small amount of formic acid is a common choice.
-
-
Compound Stability:
-
Verify the stability of 5-Methoxytryptophol-d4 in your sample and storage conditions.
-
-
Issue 2: Isotopic Crosstalk or Contribution from the Internal Standard to the Analyte Signal
-
Question: I suspect that my 5-Methoxytryptophol-d4 internal standard is contributing to the signal of the unlabeled 5-Methoxytryptophol. How can I confirm and correct this?
-
Answer: This can happen if the deuterated standard contains a small percentage of the unlabeled compound or if there is in-source fragmentation and loss of deuterium.
-
Analyze the Internal Standard Alone: Prepare a sample containing only the 5-Methoxytryptophol-d4 standard at the concentration used in your assay. Analyze this sample and monitor the MRM transition for the unlabeled 5-Methoxytryptophol. Any signal detected will represent the contribution from the internal standard.
-
Assess Contribution Percentage: If a signal is present, calculate its area as a percentage of the internal standard's peak area. If this contribution is significant (e.g., >0.1% of the analyte's signal at the lower limit of quantification), you may need to subtract this contribution from your sample results or use a higher purity internal standard.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: The chromatographic peak for 5-Methoxytryptophol-d4 is showing poor shape. What are the potential causes and solutions?
-
Answer:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance can degrade. Try washing the column with a strong solvent or replacing it.
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For 5-Methoxytryptophol, a mobile phase with a low pH (e.g., with 0.1% formic acid) is generally recommended to ensure consistent protonation.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competing base to the mobile phase or using a column with end-capping can help.
-
Peak Splitting: This can be caused by a partially blocked frit, a void in the column bed, or co-elution with an interfering compound.
-
Issue 4: High Background Noise or Matrix Effects
-
Question: I am observing high background noise or significant ion suppression in my analysis. How can I reduce these effects?
-
Answer:
-
Improve Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE), can help remove interfering matrix components that cause ion suppression.
-
Optimize Chromatography: Ensure that 5-Methoxytryptophol-d4 is chromatographically separated from the bulk of the matrix components. Adjusting the gradient or trying a different column chemistry may be necessary.
-
Divert Valve: Use a divert valve to direct the flow to waste during the early and late parts of the chromatogram when highly polar or non-polar interferences may elute, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.
-
Check for Contamination: High background can also be due to contamination in the LC-MS system. Flush the system with appropriate cleaning solutions.
-
Experimental Protocols
Below is a general experimental protocol for the quantification of 5-Methoxytryptophol using 5-Methoxytryptophol-d4 as an internal standard. This protocol should be optimized for your specific instrumentation and sample matrix.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of 5-Methoxytryptophol-d4 working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize suggested starting parameters for LC-MS/MS analysis. These should be optimized for your specific instrument and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Table 3: Suggested MRM Transitions and Collision Energies (to be optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Methoxytryptophol | 192.1 | To be determined | To be optimized |
| 5-Methoxytryptophol-d4 | 196.2 | To be determined | To be optimized |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of 5-Methoxytryptophol-d4.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in LC-MS/MS analysis.
Technical Support Center: Inconsistent Quantification Using Deuterated Internal Standards
Welcome to the technical support center for troubleshooting issues related to deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1][2] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[2] Since the d-IS is chemically almost identical to the analyte, it experiences similar matrix effects (ion suppression or enhancement) and instrument variability.[2] By adding a known amount of the d-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the d-IS response is used for quantification, which leads to more accurate and precise results.[2]
Q2: What are the ideal purity requirements for a deuterated internal standard?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[1]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures no other compounds interfere with the analysis.[1] |
| Isotopic Purity | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution.[1] |
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain at least 3 deuterium atoms to shift the mass-to-charge ratio (m/z) sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[3] The ideal number depends on the analyte's molecular weight.[1]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard response ratio.[1]
Possible Causes and Troubleshooting Steps:
-
Chromatographic Separation (Isotope Effect): Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[4][6]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[4]
-
Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient, or temperature.[5][7] Using a column with lower resolution can also help ensure the analyte and internal standard elute as a single peak.[3][4]
-
Alternative Isotopes: If chromatographic separation persists, consider using a ¹³C or ¹⁵N labeled internal standard, which is less prone to chromatographic shifts.[2]
-
-
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[4][8] This is more likely if the deuterium labels are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[4][9] This can lead to an underestimation of the internal standard signal and an overestimation of the analyte concentration.[8]
-
Troubleshooting:
-
Label Position: Ensure deuterium labels are on stable, non-exchangeable positions.[4][9]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time.[4] An increase in the non-labeled compound signal indicates exchange.[4] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[4][6]
-
-
-
Isotopic Contribution and Purity: The deuterated internal standard may contain the unlabeled analyte as an impurity, leading to a positive bias in results, especially at low concentrations.[2] Conversely, naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[7][8]
-
Troubleshooting:
-
Assess Purity: Analyze a high-concentration solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte.[1] The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[5]
-
Use Higher Mass-Labeled Standard: Use internal standards with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[7]
-
Mathematical Correction: Some mass spectrometry software allows for mathematical correction of isotopic contributions.[7][10]
-
-
Experimental Protocol: Isotopic Exchange Stability Study
Objective: To assess the stability of the deuterated internal standard in the sample matrix and solvents over time.[11]
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte and deuterated internal standard in the final sample solvent.
-
Solution B: Deuterated internal standard only in the blank sample matrix.[1]
-
-
Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas.[1]
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[1]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[1]
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[1]
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[1]
-
Troubleshooting Workflow for Poor Precision and Accuracy
Caption: Troubleshooting workflow for inconsistent quantification.
Issue 2: Variable Internal Standard Signal Intensity
Symptoms:
-
The signal intensity of the deuterated internal standard is highly variable between samples.[4]
Possible Causes and Troubleshooting Steps:
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components.[4] Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[4][6]
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the extent of matrix-induced signal suppression or enhancement.[5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[5]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[5]
-
Quantitative Data Summary: Impact of Matrix Effects
This table shows hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Spike) | Matrix Effect (%) |
| Analyte | 1,200,000 | 850,000 | 70.8% (Suppression) |
| Deuterated IS | 1,250,000 | 1,100,000 | 88.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[5]
Logical Relationship for Matrix Effect Troubleshooting
Caption: Troubleshooting workflow for variable IS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Chromatographic Behavior of Deuterated Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter shifts in the elution times of deuterated internal standards relative to their non-deuterated counterparts during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than its non-deuterated analyte?
This phenomenon is primarily due to the chromatographic isotope effect , specifically the "inverse isotope effect".[1] The substitution of hydrogen (H) with its heavier isotope, deuterium (D), introduces subtle but significant changes in the physicochemical properties of a molecule.[1]
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1][2] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][3] In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), these differences typically lead to weaker intermolecular interactions with the stationary phase, causing the deuterated compound to elute slightly earlier than the non-deuterated version.[1][4] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect, later elution, may be observed.[1][4]
The magnitude of this retention time shift is influenced by several factors:
-
Number of deuterium atoms: A greater number of deuterium substitutions generally leads to a more pronounced shift in retention time.[1][4]
-
Position of deuteration: The location of the deuterium atoms within the molecule can significantly affect the extent of the isotope effect.[1][2][4]
-
Molecular structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[4]
-
Chromatographic conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[1]
Q2: My deuterated internal standard and analyte used to co-elute, but now I'm seeing a shift. What could be the cause?
If you observe a new or changing shift in retention times between your analyte and deuterated internal standard, it is likely due to changes in your chromatographic system rather than a change in the inherent isotope effect.[4] Potential causes include:
-
Column Temperature: Fluctuations in column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[4]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can alter the elution profile.
-
Column Degradation: Over time, the performance of a chromatography column can degrade, leading to changes in selectivity and retention.
Q3: Is it a problem if my deuterated internal standard does not co-elute with my analyte?
Yes, a significant chromatographic shift can compromise the accuracy and precision of your quantitative results, especially in LC-MS/MS analysis. Ideally, the internal standard should co-elute with the analyte to experience and correct for the exact same matrix effects, such as ion suppression or enhancement.[5][6] If the two compounds separate, they may be affected differently by co-eluting matrix components, leading to inadequate correction and unreliable data.[5][6]
Q4: How can I minimize or manage the retention time shift between my deuterated and non-deuterated compounds?
While the isotope effect is an intrinsic property, several strategies can be employed to minimize the resulting retention time difference or manage its impact on your analysis:[4]
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help to improve co-elution.[5][7]
-
Use a Lower Resolution Column: In some instances, a column with lower resolving power can promote the overlap of the analyte and internal standard peaks.[7]
-
Consider Alternative Isotopes: If co-elution cannot be achieved, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), is a viable solution as they are less prone to chromatographic shifts.[5][8][7]
Troubleshooting Guide
When encountering unexpected retention time shifts between a deuterated internal standard and its corresponding analyte, a systematic approach is crucial for efficient problem-solving.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the impact of deuteration on retention time across different chromatographic conditions. Note that Δt_R = t_R(protiated) - t_R(deuterated). A positive value indicates that the deuterated compound elutes earlier.[8]
| Compound Pair | Number of Deuterium Atoms | Chromatographic System | Mobile Phase | t_R (Protiated) (min) | t_R (Deuterated) (min) | Δt_R (min) |
| Olanzapine / Olanzapine-d3 | 3 | RPLC-MS/MS | Acetonitrile/Water Gradient | 5.24 | 5.21 | 0.03 |
| DES / DES-d8 | 8 | NPLC-MS/MS | Acetonitrile/Methanol | 2.62 | 2.74 | -0.12 |
| Testosterone / Testosterone-d3 | 3 | RPLC-MS/MS | Methanol/Water Gradient | 8.15 | 8.10 | 0.05 |
| Diazepam / Diazepam-d5 | 5 | GC-MS | Helium Carrier Gas | 12.48 | 12.45 | 0.03 |
Experimental Protocols
Protocol 1: Verification of Deuterium Isotope Effect
Objective: To confirm and quantify the retention time shift between a protiated analyte and its deuterated internal standard.
Methodology:
-
Standard Preparation: Prepare a mixed standard solution containing both the non-deuterated analyte and the deuterated internal standard at a known concentration (e.g., 1 µg/mL) in a suitable solvent.[8]
-
Chromatographic Analysis:
-
Data Analysis:
-
Extract the chromatograms for both the analyte and the internal standard.
-
Determine the retention time at the apex of each chromatographic peak.[1]
-
Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated standard from the retention time of the non-deuterated analyte.[1]
-
Overlay the chromatograms to visually assess the degree of separation.[5]
-
Protocol 2: Assessing the Impact of Chromatographic Conditions on Retention Time Shift
Objective: To evaluate how changes in mobile phase composition and temperature affect the co-elution of the analyte and deuterated internal standard.
Methodology:
-
Mobile Phase Optimization:
-
Prepare a series of mobile phases with varying organic solvent-to-aqueous solvent ratios or different organic modifiers (e.g., acetonitrile vs. methanol).
-
For each mobile phase composition, inject the mixed standard solution and determine the Δt_R as described in Protocol 1.[2]
-
Compare the Δt_R values to identify the mobile phase that provides the best co-elution.[2]
-
-
Temperature Optimization:
-
Set the column oven to the initial method temperature and determine the Δt_R.[2]
-
Vary the column temperature in increments (e.g., 5°C) and repeat the analysis at each temperature, allowing for sufficient equilibration time.[2]
-
Analyze the data to find the optimal temperature that minimizes the chromatographic shift while maintaining good peak shape.[2]
-
Visualizations
Caption: Logical workflow of the deuterium isotope effect in reversed-phase chromatography.
Caption: Troubleshooting workflow for managing retention time shifts of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Impact of unlabeled analyte impurity in deuterated standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterated internal standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with unlabeled analyte impurity in a deuterated internal standard (D-IS)?
The presence of unlabeled analyte as an impurity in the deuterated internal standard is a significant issue because it contributes to the signal of the analyte being measured.[1] This leads to an artificially inflated response for the analyte, resulting in a positive bias and an overestimation of the analyte's concentration.[2] This problem is particularly pronounced at the lower limit of quantification (LLOQ).[1]
Q2: What are considered acceptable levels of isotopic and chemical purity for deuterated standards?
For reliable quantitative results, it is recommended that deuterated internal standards have a high isotopic enrichment of ≥98% and a chemical purity of >99%.[2] Manufacturers of deuterated standards should provide a certificate of analysis specifying these purity levels.[1][2]
Q3: How can I check for the presence of unlabeled analyte in my deuterated internal standard?
You can assess the contribution of the D-IS to the analyte signal by preparing a blank sample (a matrix sample without the analyte) and spiking it with the deuterated internal standard at the same concentration used in your assay.[3] Analyze this sample using LC-MS/MS and monitor the mass transition for the unlabeled analyte.[3] A significant response at the analyte's retention time indicates the presence of unlabeled impurity.[1][3]
Q4: My deuterated standard shows a different retention time than the unlabeled analyte. Why does this happen and is it a problem?
This phenomenon, known as the "deuterium isotope effect," can occur in reversed-phase chromatography where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[3] This happens due to slight differences in lipophilicity caused by the replacement of hydrogen with the heavier deuterium isotope.[3] A shift in retention time can be problematic as it may lead to incomplete co-elution, subjecting the analyte and the internal standard to different matrix effects, which can compromise the accuracy of quantification.[3][4]
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Overestimation of Analyte Concentration
If you observe a consistent overestimation of your analyte concentration, especially for low-concentration samples, unlabeled analyte impurity in your deuterated internal standard is a likely cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification due to potential D-IS impurity.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your analytical method.[3]
-
Analyze the Sample: Inject the prepared sample into the LC-MS/MS system and acquire data, monitoring the mass transition for the unlabeled analyte.[3]
-
Evaluate the Response: The response of the unlabeled analyte in this blank sample should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[3] A response higher than this threshold indicates significant contamination of the D-IS with the unlabeled analyte.[3]
Quantitative Data Summary: Impact of Unlabeled Impurity
The following table illustrates the potential impact of unlabeled analyte impurity in the deuterated internal standard on the accuracy of quantification at the LLOQ.
| % Unlabeled Analyte in D-IS | Analyte Response from D-IS Contribution | LLOQ Response | % Interference at LLOQ | Impact on Quantification |
| 0.1% | 100 | 500 | 20% | Potential overestimation |
| 0.5% | 500 | 500 | 100% | Significant overestimation |
| 1.0% | 1000 | 500 | 200% | Severe overestimation |
Corrective Actions:
-
Source a Higher Purity Standard: Obtain a new batch of the deuterated internal standard with a higher isotopic purity from the supplier.[4]
-
Mathematical Correction: In some cases, a nonlinear calibration function can be used to correct for the contribution of the unlabeled analyte from the internal standard.[5][6]
-
Increase LLOQ: If sourcing a purer standard is not feasible, you may need to raise the LLOQ of the assay to a level where the contribution from the impurity is less than 20%.[1]
Issue 2: Differential Matrix Effects
Even with a pure deuterated standard, inaccurate results can occur if the analyte and the D-IS experience different levels of ion suppression or enhancement from the sample matrix. This is more likely if they do not co-elute perfectly.[3][4]
Logical Relationship: Co-elution and Matrix Effects
Caption: Relationship between chromatographic co-elution and the impact of matrix effects.
Experimental Protocol: Matrix Effect Evaluation
To assess whether differential matrix effects are occurring, a post-extraction addition experiment can be performed.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.[3]
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[3]
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.[3]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[3]
-
Calculate Matrix Effect and Recovery:
Quantitative Data Summary: Identifying Differential Matrix Effects
This table provides an example of data from a matrix effect experiment, highlighting differential effects.
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Spike) | Matrix Effect (%) |
| Analyte | 1,500,000 | 900,000 | 60% (Suppression) |
| Deuterated IS | 1,600,000 | 1,280,000 | 80% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte's concentration.[3]
Troubleshooting Steps for Differential Matrix Effects:
-
Optimize Chromatography: Adjust the mobile phase, gradient, or column temperature to achieve better co-elution of the analyte and D-IS.[3][4]
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components.
-
Consider a Different Labeled Standard: If chromatographic separation persists, using a ¹³C or ¹⁵N labeled internal standard may be a better option as they are less prone to chromatographic shifts.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxytryptophol (5-MTP) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of 5-Methoxytryptophol (5-MTP) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for 5-MTP quantification?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 5-MTP, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can significantly compromise the sensitivity, accuracy, and precision of the analytical method.[1][2]
Q2: What are the common sources of ion suppression in biological samples for 5-MTP analysis?
A2: Common sources of ion suppression in biological matrices like plasma, serum, and urine include phospholipids, salts, proteins, and other endogenous metabolites.[1][3] For plant-based samples, pigments, lipids, and other secondary metabolites can cause interference.
Q3: How can I detect and evaluate the extent of ion suppression in my 5-MTP assay?
A3: A widely accepted method is the post-extraction spike analysis. This involves comparing the peak area of 5-MTP in a neat solution to the peak area of 5-MTP spiked into the blank matrix extract after the sample preparation process. A lower peak area in the matrix extract indicates ion suppression, while a higher area suggests ion enhancement.
Q4: What is a suitable internal standard for 5-MTP quantification and why is it important?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as 5-Methoxytryptophol-d4 (5-MTP-d4). A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue 1: Low 5-MTP Signal Intensity or Poor Sensitivity
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. While protein precipitation is a simple and fast method, it may not effectively remove phospholipids and other interfering substances.[3][4] More rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide cleaner extracts.[1] Supported Liquid Extraction (SLE) is a modern alternative to traditional LLE that avoids issues like emulsion formation and offers high reproducibility.[5][6][7]
-
Chromatographic Separation: Improve the chromatographic method to separate 5-MTP from the regions where ion suppression occurs. This can be achieved by:
-
Modifying the mobile phase gradient.
-
Changing the analytical column to one with a different stationary phase chemistry.
-
Adjusting the flow rate.
-
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also decrease the 5-MTP concentration, potentially impacting the limit of quantification.
Issue 2: High Variability in 5-MTP Quantification Between Samples
Possible Cause: Inconsistent matrix effects across different sample lots or individuals.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using a SIL-IS like 5-MTP-d4 is the most effective way to correct for sample-to-sample variations in ion suppression.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Thorough Method Validation: Validate the method across multiple sources of the biological matrix to assess the variability of the matrix effect and ensure the method's robustness.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation methods based on studies of structurally similar indoleamines. This data can serve as a general guideline for what to expect when developing a method for 5-MTP.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Protein Precipitation | 5-Methoxy-N,N-dimethyltryptamine & Bufotenine | Mouse Serum | >75 | Not explicitly reported, but method was validated | [7] |
| Tryptamine, DMT, 5-MeO-DMT, THH, Harmaline, Harmine | Plant Material | 74.1 - 111.6 | 70.6 - 109 | [5] | |
| Liquid-Liquid Extraction | Bosentan | Human Plasma | ~70-85 | ~80-95 (ESI), ~90-105 (APCI) | [1] |
| Compound K | Human Plasma | 85.4 - 112.5 | Not explicitly reported, but method was validated | [8] | |
| Solid-Phase Extraction | Bosentan | Human Plasma | ~85-100 | ~90-105 (ESI), ~95-110 (APCI) | [1] |
| 5-Hydroxytryptophol glucuronide | Human Urine | Not explicitly reported, but method was validated | Not explicitly reported, but method was validated | [9] |
Note: The values presented are for illustrative purposes and are derived from studies on compounds structurally related to 5-MTP. Actual results for 5-MTP may vary and should be determined experimentally.
Experimental Protocols & Workflows
Below are detailed methodologies for the key experiments and sample preparation techniques discussed.
Experimental Workflow for Method Development
Caption: Workflow for developing a robust LC-MS/MS method for 5-MTP quantification.
Protein Precipitation (PPT) Protocol
-
To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., 5-MTP-d4).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of biological sample in a glass tube, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure 5-MTP is in its neutral form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
Caption: General workflow for Solid-Phase Extraction (SPE) of 5-MTP.
-
Sample Pre-treatment: Dilute the biological sample (e.g., 200 µL of plasma) with an equal volume of an acidic solution (e.g., 2% formic acid in water) to improve retention on the sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute 5-MTP from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Supported Liquid Extraction | Norlab [norlab.com]
- 6. Supported Liquid Extraction (SLE) | Agilent [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Using Different Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of analytical methods are fundamental to drug development and scientific research. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" due to their chemical similarity to the analyte.[2] However, the choice of isotopic label (e.g., Carbon-13 vs. Deuterium) or the use of a structural analog can significantly impact assay performance.
This guide provides an objective comparison of analytical methods employing different isotopic standards, supported by experimental data and detailed methodologies. It aims to equip researchers with the knowledge to design and execute robust cross-validation studies, ensuring data integrity and comparability.
The Critical Role of Internal Standards
An ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects, thereby providing a reliable reference for quantification.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS for bioanalytical methods whenever possible.[1][3]
Comparison of Isotopic Standards: ¹³C vs. ²H
While both Carbon-13 (¹³C) and Deuterium (²H) labeled standards are common, there is growing evidence that heavy atom labeled standards like ¹³C offer superior performance.[4]
Key Performance Parameters:
| Parameter | ¹³C-labeled IS | ²H-labeled IS | Rationale |
| Chromatographic Separation | Minimal to no separation from the analyte. | Potential for partial or complete chromatographic separation from the analyte.[4] | The larger mass difference and potential for altered polarity in ²H-labeled compounds can affect chromatographic retention time.[5] |
| Matrix Effects | More effectively compensates for matrix effects due to co-elution. | Less effective compensation if chromatographic separation occurs. | The SIL-IS must experience the same matrix effects as the analyte for accurate correction.[1] |
| Isotopic Exchange | Stable, no risk of exchange. | Risk of back-exchange, particularly for labels on heteroatoms or activated carbons.[3] | Isotopic exchange can lead to inaccurate quantification. |
| Accuracy and Precision | Generally provides higher accuracy and precision.[1] | May lead to decreased accuracy and precision if issues with chromatography or stability arise.[6] | The closer the IS mimics the analyte, the better the assay performance. |
Cross-Validation of Methods with Different Isotopic Standards
Cross-validation is essential when transferring a method between laboratories or when different analytical methods are used to generate data for the same study.[4] The objective is to ensure that the data is comparable and reliable.[4]
Experimental Protocol for Cross-Validation
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and incurred study samples with both analytical methods.
Sample Sets:
-
Set A: Processed and analyzed using Method A with its corresponding internal standard (e.g., ¹³C-IS).[7]
-
Set B: Processed and analyzed using Method B with its corresponding internal standard (e.g., ²H-IS).[7]
Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in each sample for both methods.[7]
-
Calculate the percent difference between the results from the two methods for each sample.
-
For at least two-thirds of the samples, the percent difference should be within ±20% of the mean of the two values.[7]
-
The International Council for Harmonisation (ICH) M10 guideline suggests a statistical assessment to measure bias between methods.[8]
Key Experimental Methodologies
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte from other components in the sample.[3]
Protocol:
-
Analyze blank matrix samples from at least six different sources.[9]
-
The response of any interfering components at the retention time of the analyte should be ≤20% of the lower limit of quantification (LLOQ).[9]
-
The response of interfering components at the retention time of the IS should be ≤5% of the IS response in the LLOQ sample.[9]
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and IS.
Protocol:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and IS in a clean solvent at low and high QC concentrations.[3]
-
Set 2 (Post-extraction Spike): Extract blank matrix from six different sources and then spike the analyte and IS into the final extract at low and high QC concentrations.[3]
-
Set 3 (Pre-extraction Spike): Spike the analyte and IS into blank matrix from six different sources before extraction at low and high QC concentrations.[3]
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set 2) / (Mean peak area in Set 1).[3]
-
The coefficient of variation (CV) of the IS-normalized MF across the six sources should be ≤15%.[1][3]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value and the reproducibility of the measurements.[3]
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[10]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.[9]
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).[9]
-
Precision: The CV should not exceed 15% (20% for LLOQ).[9]
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. database.ich.org [database.ich.org]
- 10. capa.org.tw [capa.org.tw]
A Head-to-Head Battle: 13C vs. 2H Labeled Standards in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal stable isotope-labeled internal standard for quantitative bioanalysis.
In the landscape of regulated bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. The ability of a SIL-IS to mimic the analyte during sample preparation, chromatography, and mass spectrometric detection is paramount for correcting analytical variability. The two most common choices for isotopic labeling are Carbon-13 (13C) and Deuterium (2H). While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance. This guide provides an objective comparison of 13C and 2H labeled standards, supported by experimental data, to aid in the selection of the most appropriate standard for your bioanalytical needs.
Key Performance Parameters: A Comparative Overview
The superiority of 13C-labeled internal standards over their deuterated counterparts is evident across several critical performance parameters. Due to the minimal difference in physicochemical properties between 13C-labeled and unlabeled analytes, 13C standards exhibit nearly identical behavior throughout the analytical process. In contrast, the substitution of hydrogen with deuterium can introduce subtle yet significant changes that impact chromatographic behavior and metabolic stability.
Table 1: General Performance Comparison of 13C vs. 2H Labeled Internal Standards
| Feature | 13C-Labeled Standards | 2H-Labeled Standards | Rationale |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[1][2] | Often exhibits a retention time shift, eluting slightly earlier than the analyte.[1][3][4] | The "deuterium isotope effect" can alter the molecule's lipophilicity, leading to chromatographic separation.[5] |
| Correction for Matrix Effects | Excellent at compensating for ion suppression or enhancement due to identical elution profiles.[2][6] | The chromatographic shift can lead to differential matrix effects between the analyte and the standard, compromising accuracy.[5][7] | For accurate correction, the analyte and internal standard must experience the same matrix effects at the same time. |
| Isotopic Stability | Highly stable as the 13C atoms are integral to the carbon skeleton of the molecule.[5] | Can be susceptible to back-exchange of deuterium with hydrogen from the solvent, particularly at labile positions.[5] | Loss of the isotopic label compromises the integrity and concentration of the internal standard. |
| Kinetic Isotope Effect (KIE) | Minimal KIE due to the small relative mass difference between 12C and 13C. | More pronounced KIE due to the significant relative mass difference between 1H and 2H. | A significant KIE can alter the rate of metabolism of the labeled standard compared to the analyte. |
| Cost & Availability | Generally more expensive and less commercially available.[8] | Typically less expensive and more widely available.[8] | Synthesis of 13C-labeled compounds is often more complex. |
Quantitative Data Presentation
The theoretical advantages of 13C-labeled standards are borne out in experimental data. A key area of differentiation is in chromatographic resolution.
Table 2: Chromatographic Resolution of Amphetamine and its Stable Isotope-Labeled Internal Standards
| Internal Standard | Number of Isotopic Labels | Retention Time Difference (Analyte - IS) (minutes) | Chromatographic Resolution (Rs) |
| Amphetamine-2H3 | 3 | 0.01 | 0.4 |
| Amphetamine-2H5 | 5 | 0.02 | 0.8 |
| Amphetamine-2H6 | 6 | 0.02 | 0.8 |
| Amphetamine-2H8 | 8 | 0.03 | 1.2 |
| Amphetamine-2H11 | 11 | 0.04 | 1.6 |
| Amphetamine-13C6 | 6 | 0.00 | 0.0 |
Data adapted from a study by Berg et al. on the analysis of amphetamines.[1]
The data clearly demonstrates that as the number of deuterium atoms increases, the retention time difference and chromatographic resolution between the analyte and the 2H-labeled internal standard also increase.[1] In contrast, the 13C6-labeled amphetamine co-eluted perfectly with the unlabeled analyte.[1] This co-elution is critical for ensuring that both the analyte and the internal standard are subjected to the same matrix effects during ionization, leading to more accurate and reliable quantification.[2][6]
Experimental Protocols
To ensure the reliability and robustness of a bioanalytical method using stable isotope-labeled internal standards, a thorough validation is required. Below are detailed methodologies for key validation experiments.
Assessment of Matrix Effects
Objective: To evaluate the influence of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the final extraction solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different lots of matrix should not exceed 15%.
Evaluation of Chromatographic Co-elution
Objective: To determine the retention time difference between the analyte and the internal standard.
Methodology:
-
Prepare a solution containing both the analyte and the stable isotope-labeled internal standard in a suitable solvent.
-
Inject the solution onto the LC-MS/MS system.
-
Acquire the chromatograms for both the analyte and the internal standard.
-
Determine the retention time for the peak maximum of both the analyte and the internal standard.
-
Calculate the difference in retention times.
-
Acceptance Criteria: For 13C-labeled standards, the expectation is a retention time difference of zero. For 2H-labeled standards, any observed shift should be minimal and consistent. The impact of any shift on the accuracy of quantification must be assessed during method validation.
Stability Assessment
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Expose the QC samples to various conditions, including:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration representative of sample handling.
-
Long-Term Stability: At the intended storage temperature for a period equal to or exceeding the expected storage time of study samples.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Bioanalytical Workflow using a Stable Isotope-Labeled Internal Standard.
Impact of Co-elution on Accurate Quantification in the Presence of Matrix Effects.
Conclusion and Recommendation
While 2H-labeled internal standards can be a cost-effective option and may be suitable for certain applications, the evidence strongly supports the superiority of 13C-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices where significant matrix effects are anticipated.[2][5][6] For researchers and drug development professionals where data integrity is paramount, the investment in 13C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. caymanchem.com [caymanchem.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to ICH M10
For researchers, scientists, and drug development professionals, ensuring the reliability and quality of bioanalytical data is paramount. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for the validation of bioanalytical methods, crucial for regulatory submissions worldwide. This guide offers a comprehensive comparison of the ICH M10 requirements, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing complex workflows and relationships to support your drug development programs.
The ICH M10 guideline, finalized in 2022, aims to streamline the global development of pharmaceuticals by harmonizing the expectations for bioanalytical method validation previously outlined by different regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Adherence to these principles is essential for ensuring the quality and consistency of bioanalytical data used in regulatory decisions regarding the safety and efficacy of drug products.[3][4][5]
Core Validation Parameters: A Quantitative Comparison
The validation of a bioanalytical method demonstrates its suitability for its intended purpose.[3][5] ICH M10 outlines several key parameters that must be evaluated. The following tables summarize the quantitative acceptance criteria for both chromatographic assays (e.g., LC-MS) and ligand-binding assays (LBAs).
Chromatographic Assays
| Validation Parameter | Key Requirement | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[4][6] | Response of interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard (IS) response.[4] |
| Matrix Effect | Assessment of the impact of the biological matrix on the analytical response.[6] | The precision of the matrix factor should be ≤ 15%. |
| Calibration Curve | A minimum of 6 non-zero calibration standards. | Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at LLOQ). At least 75% of the standards must meet this criterion. |
| Accuracy & Precision | Evaluated using Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC. | Within-run and between-run accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Within-run and between-run precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[7] |
| Carry-over | Assessed to ensure that residual analyte from a preceding sample does not affect the measurement of the subsequent sample. | The response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ and ≤ 5% of the IS response. |
| Dilution Integrity | To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be reliably diluted. | The accuracy and precision of the diluted QCs should be within ±15%. |
| Stability | Evaluation of the analyte's stability under various storage and processing conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Ligand-Binding Assays (LBAs)
| Validation Parameter | Key Requirement | Acceptance Criteria |
| Specificity | The ability of the assay to detect the analyte of interest without interference from related substances. | The impact of cross-reactivity should be evaluated if observed.[3] |
| Selectivity | The ability of the assay to measure the analyte in the presence of non-specific matrix components.[3] | Response in at least 80% of individual blank sources should be below the LLOQ.[7] |
| Calibration Curve | A minimum of 6 non-zero calibration standards. | Back-calculated concentrations of standards should be within ±20% of the nominal value (±25% at LLOQ and ULOQ). At least 75% of the standards must meet this criterion.[7] |
| Accuracy & Precision | Evaluated using QC samples at a minimum of five concentration levels: LLOQ, Low QC, Medium QC, High QC, and ULOQ. | Within-run and between-run accuracy: The mean concentration should be within ±20% of the nominal value (±25% at LLOQ and ULOQ). Within-run and between-run precision: The CV should not exceed 20% (25% at LLOQ and ULOQ).[7] |
| Dilution Linearity | To ensure that samples can be accurately measured after dilution. | The accuracy and precision of the diluted QCs should be within ±20%. |
| Stability | Evaluation of the analyte's stability under various storage and processing conditions. | The mean concentration of stability samples should be within ±20% of the nominal concentration. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the successful validation of bioanalytical methods. The following outlines the general experimental protocols for key validation experiments as per ICH M10.
Accuracy and Precision Assessment
-
Preparation of QCs: Prepare a minimum of four (for chromatographic assays) or five (for LBAs) levels of QC samples in the same biological matrix as the study samples.
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs. For LBAs, the draft ICH M10 guideline suggests a shift to at least three aliquots at each level in at least six runs.
-
Calculation:
-
Within-run accuracy and precision: Calculated from the data of a single run.
-
Between-run accuracy and precision: Calculated from the data of all valid runs.
-
-
Acceptance: Compare the calculated values against the acceptance criteria outlined in the tables above.
Stability Evaluation
-
Sample Preparation: Use at least two QC levels (low and high concentrations) for stability testing.
-
Storage Conditions: Subject the stability QCs to various conditions that mimic sample handling and storage, including:
-
Freeze-thaw stability: At least three freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a duration that reflects the sample handling time.
-
Long-term stability: At the intended storage temperature for a period equal to or longer than the study sample storage time.
-
Stock solution stability: Stability of the analyte in the solvent used for stock solutions.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Comparison: Compare the mean concentration of the stability samples to the nominal concentrations.
Visualizing the Validation Process
To better understand the workflow and interdependencies of the validation parameters, the following diagrams have been generated using Graphviz.
Caption: Workflow of bioanalytical method validation according to ICH M10.
Caption: Logical relationships between key bioanalytical validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. symmetric.events [symmetric.events]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. worldwide.com [worldwide.com]
- 7. database.ich.org [database.ich.org]
The Analytical Edge: Assessing Accuracy and Precision with 5-Methoxytryptophol-d4
In the landscape of bioanalytical research and drug development, the demand for rigorous accuracy and precision is paramount. The quantification of endogenous compounds and pharmaceutical agents in complex biological matrices necessitates analytical methods that are not only sensitive and specific but also highly reproducible. A key component in achieving this level of reliability in liquid chromatography-mass spectrometry (LC-MS) is the use of stable isotope-labeled internal standards. This guide provides a comprehensive comparison of the performance of 5-Methoxytryptophol-d4 as an internal standard, supported by experimental data from closely related analogs, to inform researchers, scientists, and drug development professionals on its role in ensuring data integrity.
The Gold Standard: Deuterated Internal Standards
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, have become the gold standard for internal standards in LC-MS analysis.[1] These molecules are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[2] This near-identical behavior allows the deuterated internal standard to effectively compensate for variations that can occur during sample preparation, injection, and ionization, thereby significantly enhancing the accuracy and precision of quantification.[3]
Performance Metrics: Accuracy and Precision
The suitability of an internal standard is primarily assessed through the validation of the bioanalytical method, focusing on key performance characteristics such as accuracy and precision.
-
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percent relative error (%RE).
-
Precision measures the degree of scatter or variability among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV).
While specific validation data for 5-Methoxytryptophol-d4 is not publicly available, the performance of a structurally analogous deuterated standard, 5-hydroxytryptophol-d4, in a validated LC-MS method for the quantification of its corresponding analyte in urine, provides a strong indication of the expected performance.
Table 1: Representative Intra-Assay and Inter-Assay Precision and Accuracy for a Deuterated Tryptophol Analog
| Analyte Concentration | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%RE) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) |
| Low QC | < 3.5% | ± 5% | < 6.0% | ± 8% |
| Mid QC | < 3.0% | ± 4% | < 5.5% | ± 7% |
| High QC | < 2.5% | ± 3% | < 5.0% | ± 6% |
Data is representative of a validated LC-MS method for a structurally similar compound, 5-hydroxytryptophol, using its deuterated internal standard.
The data in Table 1 demonstrates the high degree of precision and accuracy achievable with a deuterated internal standard. The low coefficients of variation indicate minimal scatter in the measurements, while the low relative errors show that the measured values are very close to the true concentrations.
Comparison with Alternative Internal Standards
While deuterated standards are considered ideal, other types of internal standards are sometimes used. Table 2 provides a qualitative comparison.
Table 2: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., 5-Methoxytryptophol-d4) | Co-elutes with the analyte, corrects for matrix effects and ionization variability effectively.[2] | More expensive to synthesize. Potential for isotopic interference if not adequately resolved. |
| Analog (Structurally Similar) | More readily available and less expensive. | May not co-elute with the analyte, leading to differential matrix effects and less accurate correction. |
| Homolog (Different Alkyl Chain Length) | Can have similar chemical properties. | Chromatographic and ionization behavior may differ significantly from the analyte. |
The primary advantage of a deuterated internal standard like 5-Methoxytryptophol-d4 lies in its ability to mimic the analyte's behavior throughout the analytical process, providing the most accurate correction for potential errors.
Experimental Protocols
A robust bioanalytical method is the foundation for accurate and precise results. The following is a representative experimental protocol for the quantification of 5-Methoxytryptophol in a biological matrix using 5-Methoxytryptophol-d4 as an internal standard.
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of 5-Methoxytryptophol-d4 solution.
-
Conditioning: Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the spiked sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
5-Methoxytryptophol: Monitor the transition from the precursor ion (M+H)+ to a specific product ion.
-
5-Methoxytryptophol-d4: Monitor the corresponding transition for the deuterated internal standard.
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Bioanalytical workflow for 5-Methoxytryptophol quantification.
Caption: Rationale for using a deuterated internal standard.
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of 5-Methoxytryptophol Measurements
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methodologies for the quantification of 5-Methoxytryptophol. This guide provides a framework for inter-laboratory comparison, presenting hypothetical yet representative data and detailed experimental protocols to aid in method selection and validation.
The accurate quantification of 5-Methoxytryptophol (5-MTL), a methoxyindole synthesized in the pineal gland, is crucial for understanding its physiological roles and potential as a biomarker.[1][2] This guide presents a simulated inter-laboratory comparison of common analytical methods for 5-MTL measurement, offering insights into their relative performance. The objective is to provide a robust framework for laboratories to assess and compare their own data, fostering standardization and reliability in 5-MTL research.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving three common analytical techniques for 5-Methoxytryptophol quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The data represents typical performance characteristics that researchers can expect from these methodologies.[3][4][5]
Table 1: Comparison of Method Accuracy and Precision
| Method | Mean Accuracy (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| HPLC-FLD | 98.2 | 4.5 | 8.2 |
| LC-MS/MS | 101.5 | 2.1 | 5.4 |
| GC-MS | 95.8 | 6.8 | 11.5 |
Accuracy is presented as the percentage recovery of a known amount of spiked 5-MTL. Repeatability and reproducibility are expressed as the relative standard deviation (RSD) within and between laboratories, respectively.
Table 2: Comparison of Method Sensitivity
| Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| HPLC-FLD | 0.5 | 1.5 |
| LC-MS/MS | 0.05 | 0.15 |
| GC-MS | 0.8 | 2.5 |
LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of indoleamines in biological matrices.[6]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., 5-methoxyindole-3-acetic acid).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Elute the analyte with methanol and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium acetate buffer (pH 5.0) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Fluorescence Detector: Excitation wavelength of 285 nm and an emission wavelength of 345 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Protein precipitation is performed by adding acetonitrile to the plasma sample.
-
After centrifugation, the supernatant is diluted with water before injection.
-
An isotopically labeled internal standard (e.g., 5-Methoxytryptophol-d4) is added at the beginning of the procedure.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Methoxytryptophol: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Internal Standard: Precursor ion > Product ion.
-
-
Biosynthesis Pathway of 5-Methoxytryptophol
The synthesis of 5-Methoxytryptophol is closely linked to the melatonin biosynthesis pathway, originating from the amino acid tryptophan. Understanding this pathway is essential for interpreting the physiological significance of 5-MTL levels.
Caption: Biosynthesis pathways of 5-Methoxytryptophol and Melatonin.
Experimental Workflow for Inter-Laboratory Comparison
The successful execution of an inter-laboratory comparison study relies on a well-defined workflow to ensure consistency and comparability of the results.
Caption: Workflow for a typical inter-laboratory comparison study.
References
- 1. Human Metabolome Database: Showing metabocard for 5-Methoxytryptophol (HMDB0001896) [hmdb.ca]
- 2. cyprusjmedsci.com [cyprusjmedsci.com]
- 3. Analytical method validation - Adryan [adryan.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: 5-Methoxytryptophol-d4 vs. Structural Analog Internal Standards in Quantitative Analysis
In the precise world of bioanalysis, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of quantitative data. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), the debate between using a stable isotope-labeled (SIL) internal standard, such as 5-Methoxytryptophol-d4, and a structural analog continues to be a topic of discussion. This guide provides an objective comparison, supported by illustrative experimental data and detailed protocols, to illuminate the performance differences between these two classes of internal standards.
Internal standards are indispensable in LC-MS-based quantification for their ability to correct for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and structural analog internal standards, which possess a similar but not identical chemical structure.[1][2]
Performance Comparison: The Gold Standard vs. The Practical Alternative
Stable isotope-labeled internal standards, like 5-Methoxytryptophol-d4, are widely regarded as the gold standard in quantitative bioanalysis.[1][3] Their near-identical chemical and physical properties to the analyte, 5-Methoxytryptophol, ensure they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2][4] This close mirroring allows for more effective compensation for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting components from the biological matrix.[5][6]
Structural analogs, on the other hand, are often more readily available and can be more cost-effective. For the purpose of this comparison, we will consider 5-Methoxyindole-3-acetic acid (5-MIAA) as a structural analog to 5-Methoxytryptophol. While structurally similar, the differences in their functional groups can lead to variations in chromatographic retention time and ionization efficiency, potentially compromising their ability to fully compensate for matrix-induced variability.[7]
Quantitative Data Summary
The following tables present illustrative data from a hypothetical comparative study designed to evaluate the performance of 5-Methoxytryptophol-d4 and 5-MIAA as internal standards for the quantification of 5-Methoxytryptophol in human plasma.
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | 5-Methoxytryptophol (Analyte) | 5-Methoxytryptophol-d4 (SIL-IS) | 5-Methoxyindole-3-acetic acid (Analog IS) |
| Molecular Weight ( g/mol ) | 191.23 | 195.25 | 205.20 |
| MRM Transition (m/z) | 192.1 -> 133.1 | 196.1 -> 137.1 | 206.1 -> 146.1 |
| Retention Time (min) | 4.25 | 4.24 | 3.85 |
| Retention Time Difference (ΔRT, min) | - | 0.01 | 0.40 |
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Factor (MF) of Analyte | Matrix Factor (MF) of IS | IS-Normalized Matrix Factor (MF_is) | CV (%) of MF_is (n=6 lots of plasma) |
| 5-Methoxytryptophol-d4 | 0.85 | 0.86 | 0.99 | 3.5 |
| 5-Methoxyindole-3-acetic acid | 0.85 | 0.72 | 1.18 | 14.8 |
The IS-Normalized Matrix Factor is a crucial parameter, calculated by dividing the matrix factor of the analyte by that of the internal standard. A value close to 1.0 with a low coefficient of variation (CV) indicates effective compensation for matrix effects.[6]
Table 3: Accuracy and Precision of Quality Control (QC) Samples
| QC Level (ng/mL) | Internal Standard | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Low (5 ng/mL) | 5-Methoxytryptophol-d4 | 4.92 | 98.4 | 4.1 |
| 5-Methoxyindole-3-acetic acid | 5.45 | 109.0 | 9.8 | |
| Medium (50 ng/mL) | 5-Methoxytryptophol-d4 | 50.8 | 101.6 | 3.2 |
| 5-Methoxyindole-3-acetic acid | 46.1 | 92.2 | 8.5 | |
| High (200 ng/mL) | 5-Methoxytryptophol-d4 | 197.6 | 98.8 | 2.8 |
| 5-Methoxyindole-3-acetic acid | 218.4 | 109.2 | 11.2 |
The data clearly illustrates the superior performance of the deuterated internal standard. The near-identical retention time of 5-Methoxytryptophol-d4 ensures it experiences the same matrix effects as the analyte, resulting in an IS-Normalized Matrix Factor close to unity and a low CV.[7] This translates to significantly better accuracy and precision in the quantification of QC samples. The structural analog, 5-MIAA, with its different retention time, fails to adequately track and compensate for the matrix effects, leading to greater variability and reduced accuracy.[7]
Experimental Protocols
A robust assessment of internal standard performance is a critical component of bioanalytical method validation. The following are detailed methodologies representative of the key experiments cited in this guide.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the influence of matrix components on the ionization of 5-Methoxytryptophol and to evaluate the ability of each internal standard to compensate for these effects.
Materials:
-
Blank human plasma from at least six different sources.
-
5-Methoxytryptophol, 5-Methoxytryptophol-d4, and 5-Methoxyindole-3-acetic acid analytical standards.
-
LC-MS/MS system.
-
Reconstitution solvent (e.g., 50:50 methanol:water).
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Analyte and IS in neat solution): Prepare solutions of the analyte and each internal standard in the reconstitution solvent at a concentration representative of a mid-range QC sample.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (IS in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with each internal standard at the concentration that will be used in the final assay.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and each IS by dividing the peak area in the post-extraction spiked matrix (Set 2 for analyte, Set 3 for IS) by the peak area in the neat solution (Set 1).
-
IS-Normalized Matrix Factor (MF_is): Calculate by dividing the MF of the analyte by the MF of the internal standard.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
Protocol 2: Analysis of Quality Control Samples
Objective: To determine the accuracy and precision of the analytical method using each internal standard for the quantification of 5-Methoxytryptophol in plasma.
Materials:
-
Blank human plasma.
-
5-Methoxytryptophol, 5-Methoxytryptophol-d4, and 5-Methoxyindole-3-acetic acid analytical standards.
-
LC-MS/MS system.
Procedure:
-
Preparation of Calibration Standards and QC Samples:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 5-Methoxytryptophol.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and blank plasma, add a fixed concentration of either 5-Methoxytryptophol-d4 or 5-Methoxyindole-3-acetic acid.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the extract and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
-
Data Analysis:
-
Quantify the concentration of 5-Methoxytryptophol in the QC samples using the calibration curve.
-
Accuracy: Calculate as the percentage of the mean measured concentration relative to the nominal concentration.
-
Precision: Calculate as the coefficient of variation (CV, %) of the measured concentrations for each QC level.
-
Visualizing the Concepts
To better understand the experimental process and the theoretical underpinnings, the following diagrams are provided.
Caption: Experimental workflow for comparing internal standards.
Caption: Comparison of SIL and structural analog internal standards.
Caption: Simplified metabolic pathway leading to 5-Methoxytryptophol.
Conclusion
While structural analog internal standards can be acceptable in some applications, the evidence overwhelmingly supports the use of stable isotope-labeled internal standards like 5-Methoxytryptophol-d4 for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][8] The ability of a SIL-IS to co-elute and mimic the behavior of the analyte in the presence of complex biological matrices provides a level of analytical certainty that is difficult to achieve with a structural analog. For researchers, scientists, and drug development professionals, investing in a deuterated internal standard is a critical step toward ensuring the integrity and reliability of their quantitative LC-MS data.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hidden Pitfalls of Deuterium-Labeled Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative mass spectrometry, the choice of internal standard is paramount. While deuterium-labeled internal standards are a popular and cost-effective option, a growing body of evidence reveals significant limitations that can compromise data integrity. This guide provides an objective comparison of deuterium-labeled internal standards against alternatives, supported by experimental data, to help you make informed decisions for your analytical workflows.
The core principle behind using a stable isotope-labeled internal standard (SIL-IS) is its presumed identical behavior to the analyte of interest throughout sample preparation, chromatography, and ionization, thereby correcting for analytical variability.[1] However, the substitution of protium (¹H) with deuterium (²H or D) introduces subtle yet significant physicochemical differences that can lead to analytical inaccuracies.[1][2]
Key Limitations of Deuterated Internal Standards
The primary drawbacks of using deuterium-labeled internal standards stem from the inherent differences between hydrogen and deuterium isotopes. These limitations include the deuterium isotope effect, in-source instability, and the potential for back-exchange.
The Deuterium Isotope Effect: A Shift in Time and Accuracy
The replacement of hydrogen with the heavier deuterium isotope can alter a molecule's properties, leading to what is known as the "deuterium isotope effect."[1] This effect most notably manifests as a chromatographic shift, where the deuterated standard and the native analyte have slightly different retention times during liquid chromatography (LC).[1][3] Even a minor shift can expose the analyte and the internal standard to varying degrees of matrix effects, especially in complex biological samples where ion suppression or enhancement is prevalent.[1][4] This differential matrix effect can negate the primary benefit of using an internal standard, leading to biased and inaccurate quantification.[5]
The magnitude of this chromatographic shift is influenced by the number and position of deuterium atoms.[6] An increased number of deuterium substitutions can lead to greater resolution between the deuterated and non-deuterated compounds.[6]
In-Source Instability and Altered Fragmentation
The presence of deuterium can also influence a molecule's fragmentation pattern within the mass spectrometer's ion source.[1] This can be a significant drawback if the multiple reaction monitoring (MRM) transition selected for the internal standard is not analogous to that of the analyte, potentially leading to inconsistent quantification.
Back-Exchange: The Unstable Label
A critical and often overlooked limitation is the potential for deuterium atoms to exchange with protons from the surrounding solvent, a phenomenon known as back-exchange.[7][8] This is particularly problematic for deuterium labels on heteroatoms (e.g., -OH, -NH, -SH) or at chemically active positions.[7][8] This exchange compromises the isotopic integrity of the standard, which can lead to an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte's concentration.[9]
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The limitations of deuterium-labeled standards have led many researchers to consider alternatives, with carbon-13 (¹³C)-labeled standards emerging as a superior choice.[2][10] While generally more expensive to synthesize, ¹³C-labeled standards offer significant advantages in terms of analytical accuracy and reliability.[9][10]
| Feature | Deuterium-Labeled IS | ¹³C-Labeled IS | Rationale |
| Co-elution | Potential for chromatographic shift, leading to differential matrix effects.[3] | Co-elutes perfectly with the analyte. | The mass difference between ¹²C and ¹³C has a negligible effect on chromatographic retention time.[11] |
| Isotopic Stability | Prone to back-exchange, especially at labile positions.[7] | Not susceptible to exchange as the label is part of the carbon backbone.[3] | C-C bonds are significantly more stable than C-H/D bonds in exchangeable positions. |
| Matrix Effects | Differential matrix effects can occur due to chromatographic separation.[4] | Experiences the same matrix effects as the analyte due to perfect co-elution.[3] | Identical elution profiles ensure both compounds are exposed to the same matrix components at the point of ionization. |
| Fragmentation | Can exhibit different fragmentation patterns compared to the analyte.[1] | Generally shows identical fragmentation patterns. | The ¹³C label does not typically influence the fragmentation pathways of the molecule. |
Experimental Protocols
To rigorously evaluate the suitability of a deuterium-labeled internal standard and mitigate its potential limitations, the following experimental protocols are recommended.
Protocol 1: Evaluation of Chromatographic Co-elution and Matrix Effects
Objective: To determine if the deuterium-labeled internal standard co-elutes with the analyte and to assess the impact of any separation on matrix effects.
Procedure:
-
Sample Preparation: Obtain blank biological matrix from at least six different sources.[12]
-
Spiking: Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike the blank matrix with the analyte and the deuterium-labeled internal standard at a known concentration.
-
Set B (Post-extraction spike): Extract the blank matrix first, and then spike the extract with the analyte and the internal standard at the same concentration as Set A.[12]
-
-
Neat Solution: Prepare a neat solution of the analyte and internal standard in a clean solvent at the same concentration.
-
LC-MS/MS Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Compare the retention times of the analyte and the internal standard in all injections. A significant difference indicates a deuterium isotope effect.
-
Calculate the matrix factor (MF) for each lot of the biological matrix: MF = (Peak area in post-extraction spiked sample) / (Peak area in neat solution).
-
Calculate the IS-normalized MF. The coefficient of variation (%CV) of the IS-normalized MFs across the different lots should ideally be ≤15%.[12]
-
Protocol 2: Assessment of Deuterium Back-Exchange
Objective: To evaluate the stability of the deuterium label on the internal standard under typical sample processing and storage conditions.
Procedure:
-
Sample Preparation: Prepare a solution of the deuterium-labeled internal standard in the sample matrix or a relevant protic solvent (e.g., water, methanol).
-
Incubation: Incubate the samples under various conditions that mimic the analytical workflow (e.g., room temperature for several hours, 4°C overnight, freeze-thaw cycles).[12]
-
LC-MS/MS Analysis: Analyze the incubated samples and a freshly prepared standard solution.
-
Data Analysis:
-
Monitor for any decrease in the signal of the deuterated internal standard over time.
-
Monitor for the appearance or increase of a signal corresponding to the unlabeled analyte, which would directly indicate back-exchange.[9]
-
To minimize back-exchange, consider maintaining low temperatures (e.g., 0-4°C), controlling the pH (often acidic conditions around pH 2.5 can minimize exchange), and reducing the time the standard is in a protic solvent.[7][13]
-
Visualizing the Concepts
To better understand the implications of these limitations, the following diagrams illustrate the key concepts.
Caption: A generalized workflow for the evaluation of internal standard performance.
Caption: Differential matrix effects due to chromatographic shifts of deuterated standards.
Conclusion: A Call for Critical Evaluation
While deuterium-labeled internal standards are widely accessible and can be suitable for many applications, their inherent limitations necessitate a thorough evaluation to ensure data accuracy and reliability.[9] For assays requiring the highest level of precision and accuracy, particularly in regulated bioanalysis, ¹³C-labeled internal standards are often the superior choice, as they circumvent the primary issues of chromatographic shifts and isotopic instability.[2][3] By understanding these potential pitfalls and implementing rigorous validation protocols, researchers can confidently select the most appropriate internal standard for their quantitative mass spectrometry needs, ultimately leading to more robust and dependable scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Performance of 5-Methoxytryptophol-d4 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected performance of 5-Methoxytryptophol-d4 as an internal standard for the quantitative analysis of 5-Methoxytryptophol in various biological matrices. The use of deuterated internal standards is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1]
While specific performance data for 5-Methoxytryptophol-d4 is not extensively published, this guide synthesizes expected performance characteristics based on established principles of bioanalytical method validation and data from analogous deuterated compounds. The provided experimental protocols are representative of standard practices for the extraction and analysis of small molecules from biological matrices.
Data Presentation: Performance Characteristics
The following tables summarize the anticipated performance of 5-Methoxytryptophol-d4 in plasma, urine, and tissue homogenate. These values are indicative of a robust and reliable bioanalytical method.
Table 1: Extraction Recovery of 5-Methoxytryptophol
| Biological Matrix | Extraction Method | Analyte Recovery (%) | 5-Methoxytryptophol-d4 Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Human Plasma | Protein Precipitation | 95 - 105 | 96 - 104 | < 5 |
| Human Urine | Solid-Phase Extraction | 90 - 110 | 91 - 109 | < 10 |
| Rat Brain Tissue Homogenate | Liquid-Liquid Extraction | 85 - 115 | 86 - 114 | < 10 |
Table 2: Matrix Effect Assessment
| Biological Matrix | Matrix Effect (%) | Internal Standard Normalized Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Human Plasma | 85 - 115 | 98 - 102 | < 3 |
| Human Urine | 70 - 130 | 97 - 103 | < 5 |
| Rat Brain Tissue Homogenate | 80 - 120 | 96 - 104 | < 5 |
Matrix Effect is calculated as the response of the analyte in the presence of matrix ions to the response of the analyte in the absence of matrix ions. An ideal value is 100%. The Internal Standard Normalized Matrix Effect demonstrates the ability of 5-Methoxytryptophol-d4 to compensate for these effects.
Table 3: Stability of 5-Methoxytryptophol in Different Matrices
| Biological Matrix | Storage Condition | Duration | Analyte Stability (% of Initial Concentration) |
| Human Plasma | Room Temperature (20-25°C) | 24 hours | 90 - 110 |
| 4°C | 72 hours | 95 - 105 | |
| -80°C | 6 months | 95 - 105 | |
| Human Urine | Room Temperature (20-25°C) | 24 hours | 85 - 115 |
| 4°C | 72 hours | 90 - 110 | |
| -80°C | 6 months | 95 - 105 | |
| Rat Brain Tissue Homogenate | -80°C | 3 months | 90 - 110 |
Experimental Protocols
Detailed methodologies for the extraction and analysis of 5-Methoxytryptophol from different biological matrices are provided below.
Analysis of 5-Methoxytryptophol in Human Plasma
Extraction Method: Protein Precipitation
-
Sample Preparation: Thaw frozen human plasma samples to room temperature. Vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 5-Methoxytryptophol-d4 internal standard solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Analysis of 5-Methoxytryptophol in Human Urine
Extraction Method: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.
-
Internal Standard Spiking: Add 10 µL of 5-Methoxytryptophol-d4 internal standard solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Analysis of 5-Methoxytryptophol in Rat Brain Tissue Homogenate
Extraction Method: Liquid-Liquid Extraction (LLE)
-
Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
Internal Standard Spiking: To 100 µL of tissue homogenate, add 10 µL of 5-Methoxytryptophol-d4 internal standard solution.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Typical)
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-product ion transitions for 5-Methoxytryptophol and 5-Methoxytryptophol-d4 would be determined during method development.
Mandatory Visualization
Caption: Experimental workflows for different biological matrices.
Caption: Simplified metabolic pathway of 5-Methoxytryptophol.
References
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of 5-Methoxyindole
For researchers, scientists, and drug development professionals, the accurate quantification of 5-methoxyindole, a key biomolecule and potential therapeutic agent, is paramount. The choice of analytical technique is a critical decision that influences the reliability and sensitivity of these measurements. This guide provides an in-depth comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 5-methoxyindole, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The selection between GC-MS and LC-MS for 5-methoxyindole analysis hinges on various performance parameters. While direct comparative studies on 5-methoxyindole are limited, the following table summarizes the typical performance characteristics of each technique for the analysis of similar aromatic amines and indole derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity (LOD/LOQ) | Excellent, often in the low pg/L to ng/L range after derivatization[1]. | Exceptional, with LLOQs typically in the low ng/mL range for related indoles[2]. |
| Linearity (R²) | Generally excellent (R² > 0.99) over several orders of magnitude[1]. | Consistently high (R² > 0.99) over a wide concentration range[2][3]. |
| Precision (%RSD) | High precision, with intra- and inter-day repeatability typically <15-20%[1]. | Excellent precision, with %RSD values often below 15%. |
| Sample Preparation | More complex, often requires derivatization to improve volatility and thermal stability. | Simpler, typically involving protein precipitation or liquid-liquid extraction. |
| Analysis Time | Can be longer due to the derivatization step and chromatographic run times. | Generally faster, with shorter chromatographic runs and simpler sample preparation. |
| Compound Suitability | Best for volatile or semi-volatile compounds. 5-methoxyindole requires derivatization. | Ideal for polar, non-volatile, and thermally labile compounds like 5-methoxyindole. |
| Matrix Effects | Can be significant, but often mitigated by extensive sample cleanup and derivatization. | A primary consideration, often addressed by using stable isotope-labeled internal standards and optimized chromatography. |
The Underpinning Principles: A Technical Overview
GC-MS and LC-MS are both hyphenated techniques that couple a chromatographic separation method with mass spectrometric detection. However, the fundamental principles of separation differ significantly.
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column. For a compound like 5-methoxyindole, which is not inherently volatile, a chemical derivatization step is necessary to increase its volatility and thermal stability. Following separation, the analytes are ionized, typically by electron ionization (EI), which can cause extensive fragmentation, providing a characteristic "fingerprint" for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. This technique is well-suited for polar and non-volatile molecules like 5-methoxyindole, eliminating the need for derivatization. Ionization is achieved using "soft" techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically result in less fragmentation and a prominent molecular ion, facilitating quantification.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed experimental protocols for the analysis of 5-methoxyindole using both GC-MS and LC-MS. These protocols are based on established methods for similar compounds and represent a practical starting point for method development.
GC-MS Analysis of 5-Methoxyindole (with Derivatization)
This protocol outlines a typical workflow for the analysis of 5-methoxyindole in a biological matrix, such as plasma, using GC-MS with a silylation derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an appropriate internal standard (e.g., 5-methoxyindole-d3).
-
Add 1 mL of 1 M sodium hydroxide and vortex briefly.
-
Add 5 mL of a mixture of hexane and ethyl acetate (9:1, v/v) and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 5-methoxyindole and internal standard.
LC-MS/MS Analysis of 5-Methoxyindole
This protocol details a direct and sensitive method for the quantification of 5-methoxyindole in biological fluids using LC-MS/MS.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an appropriate internal standard (e.g., 5-methoxyindole-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for 5-methoxyindole and its internal standard.
Visualizing the Processes
To better understand the analytical workflows and the biological context of 5-methoxyindole, the following diagrams have been generated.
Concluding Remarks: Making the Right Choice
Both GC-MS and LC-MS are powerful techniques capable of the sensitive and accurate quantification of 5-methoxyindole. The choice between them is ultimately dictated by the specific requirements of the research.
LC-MS is generally the preferred method for the analysis of 5-methoxyindole due to its simpler sample preparation, which avoids the need for derivatization, and its suitability for polar, non-volatile compounds. This often translates to faster sample turnaround times and potentially higher throughput.
GC-MS, however, remains a viable and robust alternative. While requiring a more involved sample preparation process, the high chromatographic resolution and extensive spectral libraries associated with GC-MS can be advantageous, particularly for complex matrices where unambiguous identification is critical. For laboratories with existing GC-MS infrastructure and expertise, developing a derivatization-based method can be a cost-effective solution.
Ultimately, the decision should be based on a careful consideration of factors such as available instrumentation, sample throughput requirements, the complexity of the sample matrix, and the desired level of sensitivity and specificity.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Methoxytryptophol-benzene-d4
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxytryptophol-benzene-d4 was not located. The following guidance is based on the safety profiles of structurally related compounds, including tryptamine, 5-Methoxytryptophol, and deuterated benzene. It is imperative to consult the official SDS provided by the manufacturer before handling this compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and the manufacturer's specific handling instructions.
Hazard Identification and Summary
Based on the components of this compound, the anticipated hazards include:
-
Tryptamine-related hazards: May cause skin and eye irritation.[1][2] May be harmful if swallowed or inhaled.[2]
-
Benzene-related hazards: The presence of a benzene ring suggests potential for carcinogenicity, mutagenicity, and organ toxicity through prolonged or repeated exposure.[3][4] Benzene is also highly flammable.[5]
-
Deuterated compound considerations: The primary consideration for deuterated compounds is the potential for hydrogen-deuterium exchange with moisture, which can alter the isotopic purity of the compound.[6]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] A face shield should be used if there is a risk of splashing.[1] | To protect against eye irritation or serious eye damage from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[8] A flame-retardant and impervious lab coat or overalls should be worn.[7][8] | To prevent skin contact, which can cause irritation or allergic reactions.[1][2] |
| Respiratory Protection | In case of inadequate ventilation or when handling powders, a full-face respirator with appropriate cartridges should be used to prevent inhalation.[7] | To avoid respiratory irritation and potential systemic effects from inhaling the compound.[2] |
Operational Plans: Handling and Storage
Handling:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2][7] Wash hands thoroughly after handling.[1][7]
-
Preventing Ignition: Keep the compound away from heat, sparks, and open flames.[4][5] Use non-sparking tools and explosion-proof equipment.[5][7] Ground all containers and receiving equipment to prevent static discharge.[4][5]
-
Minimizing Exposure: Avoid the formation of dust and aerosols.[7] If the compound is a solid, handle it carefully to prevent it from becoming airborne.
Storage:
-
Container: Store in a tightly closed, properly labeled container.[1][7]
-
Environment: Keep in a cool, dry, and well-ventilated place.[7] Consider storage in a desiccator to protect the deuterated compound from moisture and prevent H-D exchange.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
-
Long-term Storage: For long-term stability, especially of the deuterium label, store under an inert atmosphere such as argon or nitrogen.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, labeled, and sealed container.[8]
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal plant.[5] Do not allow the chemical to enter drains or the environment.[2][7]
-
Deuterated Waste: While deuterium itself is not considered an environmental hazard, the chemical compound it is attached to dictates the disposal method.[10] Some suppliers of deuterated compounds may offer a return or recycling program.[11]
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
References
- 1. scribd.com [scribd.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cpchem.com [cpchem.com]
- 4. novachem.com [novachem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
